molecular formula C4H11ClN2S B143784 2-(Dimethylamino)ethanethioamide hydrochloride CAS No. 27366-72-9

2-(Dimethylamino)ethanethioamide hydrochloride

Cat. No.: B143784
CAS No.: 27366-72-9
M. Wt: 154.66 g/mol
InChI Key: OQANDCSWKZVVQI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethanethioamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H11ClN2S and its molecular weight is 154.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dimethylamino)ethanethioamide;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQANDCSWKZVVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950068
Record name 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1)
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Molecular Weight

154.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27366-72-9
Record name Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1)
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Record name N,N-Dimethylaminothioacetamide hydrochloride
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Record name 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1)
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Record name N,N-(dimethylamino)thioacetamide hydrochloride
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Record name Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1)
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Record name N,N-DIMETHYLAMINOTHIOACETAMIDE HYDROCHLORIDE
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Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 2-(Dimethylamino)ethanethioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethanethioamide hydrochloride is a chemical compound of interest in various research and development sectors, particularly in the study of enzyme kinetics and as a precursor in the synthesis of biologically active molecules. Its structural features, including a dimethylamino group and a thioamide moiety, confer specific chemical reactivity and potential for interaction with biological systems. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in relevant biological pathways.

Core Chemical Properties

This compound is a salt, typically appearing as a solid. It is characterized by its molecular structure containing a tertiary amine, which is protonated in the hydrochloride form, and a thioamide functional group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are well-documented, a definitive experimental melting point for the hydrochloride salt is not consistently reported in publicly available literature. The melting point of the free base, 2-(Dimethylamino)ethanethioamide, is reported to be in the range of 78-80 °C.[1] The boiling point is a predicted value.

PropertyValueReference(s)
IUPAC Name 2-(dimethylamino)ethanethioamide;hydrochloride[2]
CAS Number 27366-72-9, 114166-44-8 (alternative)[3]
Molecular Formula C₄H₁₁ClN₂S[3]
Molecular Weight 154.66 g/mol [3]
Physical State Light yellow to yellow solid[2]
Melting Point Data not available for the hydrochloride salt. 78-80 °C (for the free base)[1]
Boiling Point 176.0±42.0 °C (Predicted)[1]
Solubility Highly soluble in water and polar organic solvents.[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the consistent synthesis, purification, and analysis of this compound. The following sections provide generalized protocols based on established chemical principles for thioamide synthesis and analytical techniques for small amine compounds.

Synthesis of this compound

The synthesis of thioamides from their corresponding amides is a common transformation in organic chemistry. A general and effective method involves the use of a thionating agent, such as Lawesson's Reagent.

Reaction Scheme:

Materials:

  • 2-(Dimethylamino)acetamide

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Anhydrous diethyl ether

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)acetamide (1.0 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.[4]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-(dimethylamino)ethanethioamide (the free base) by silica gel column chromatography.[4]

  • Dissolve the purified free base in anhydrous diethyl ether and cool in an ice bath.

  • Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitated this compound by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Methods

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the analysis of small, polar, amine-containing compounds like this compound. Method validation according to ICH guidelines (Q2(R1)) would be required for quality control purposes.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Reference standard of this compound

Chromatographic Conditions (starting point for method development):

  • Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by UV scan of the analyte (a wavelength around 210-230 nm is a common starting point for compounds with limited chromophores).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of polar, non-volatile compounds like this compound.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., quadrupole, time-of-flight, or Orbitrap)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol (e.g., 50:50 v/v) with a small amount of a volatile acid like formic acid (0.1%) to promote protonation.[7][8]

  • High concentrations of non-volatile salts should be avoided as they can suppress the analyte signal.[8] If the sample contains high salt concentrations, a desalting step using a C18 ZipTip® or similar solid-phase extraction method may be necessary.[9]

Analysis:

  • Infuse the sample solution directly into the ESI source or introduce it via an LC system.

  • Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain a characteristic fragmentation pattern.

Expected Fragmentation: The protonated molecular ion of 2-(dimethylamino)ethanethioamide ([M+H]⁺ at m/z 119 for the free base) is expected to undergo cleavage at the thioamide bond.[3]

Biological Context and Signaling Pathways

This compound is primarily of interest in a biological context as a precursor for the synthesis of substrates for transglutaminases, particularly Factor XIIIa (also known as fibrinoligase).[10] Factor XIIIa plays a crucial role in the final stages of the blood coagulation cascade.

Role in the Blood Coagulation Cascade

The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss at the site of vascular injury. Factor XIIIa is a transglutaminase that is activated by thrombin in the presence of calcium ions.[11][12] Its primary function is to stabilize the initially formed soft fibrin clot by introducing covalent cross-links between fibrin monomers.[11][13] This cross-linking process significantly increases the mechanical strength and resistance of the clot to fibrinolysis (the breakdown of the clot).[13]

The cross-linking reaction catalyzed by Factor XIIIa involves the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue on one fibrin monomer and the ε-amino group of a lysine residue on an adjacent fibrin monomer.[11][12]

Below is a diagram illustrating the activation of Factor XIII and its role in fibrin cross-linking.

Blood_Coagulation_Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleavage FactorXIII Factor XIII Thrombin->FactorXIII Activation (+ Ca²⁺) Fibrin_monomer Fibrin Monomer (soluble) Fibrinogen->Fibrin_monomer Fibrin_polymer Fibrin Polymer (soft clot) Fibrin_monomer->Fibrin_polymer Polymerization Crosslinked_fibrin Cross-linked Fibrin (stable clot) Fibrin_polymer->Crosslinked_fibrin Cross-linking FactorXIIIa Factor XIIIa FactorXIII->FactorXIIIa FactorXIIIa->Fibrin_polymer Catalyzes

Caption: Activation of Factor XIII and Fibrin Cross-linking Pathway.

Experimental Workflow for Studying Factor XIIIa Substrates

The synthesis of fluorescently labeled thiocholine esters from precursors like this compound allows for the study of Factor XIIIa activity. A general workflow for such an experiment is outlined below.

Experimental_Workflow Start Start: 2-(Dimethylamino)ethanethioamide HCl Synthesis Synthesis of Fluorescent Thioester Substrate Start->Synthesis Purification Purification of Substrate (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Enzyme_Assay Enzyme Assay with Factor XIIIa Characterization->Enzyme_Assay Incubation Incubation of Factor XIIIa, Substrate, and Amine Donor Enzyme_Assay->Incubation Detection Detection of Fluorescent Product (e.g., Fluorometry) Incubation->Detection Data_Analysis Data Analysis (Enzyme Kinetics) Detection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for Synthesis and Enzymatic Assay of a Factor XIIIa Substrate.

Conclusion

References

In-Depth Technical Guide: 2-(Dimethylamino)ethanethioamide Hydrochloride (CAS Number: 27366-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethanethioamide hydrochloride is an organic compound with the chemical formula C₄H₁₁ClN₂S.[1] It is the hydrochloride salt of 2-(dimethylamino)ethanethioamide. This compound serves as a versatile reagent in organic synthesis and holds potential for applications in medicinal chemistry and drug development. Its structure, featuring a thioamide functional group and a dimethylamino moiety, makes it a subject of interest for exploring its chemical reactivity and biological activity. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactions, and potential applications, with a focus on experimental details and data presentation.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(Dimethylamino)ethanethioamide and its hydrochloride salt is presented in the table below. It is important to note that some data points are for the corresponding free base or the related thiol due to the limited availability of specific data for the hydrochloride salt.

PropertyValueNotes
Molecular Formula C₄H₁₁ClN₂S[1]
Molecular Weight 154.66 g/mol [1]
CAS Number 27366-72-9
IUPAC Name 2-(dimethylamino)ethanethioamide;hydrochloride
Physical Form Solid. May appear as a white to off-white or light yellow crystalline powder.
Melting Point 78-80 °C (for the free base, 2-(Dimethylamino)ethanethioamide)[2]
150-160 °C (for the related compound, 2-(Dimethylamino)ethanethiol hydrochloride)[3]
Boiling Point Data not available
Solubility Soluble in water.
Storage Store in an inert atmosphere at room temperature.[4]Keep in a dark place.[5]
Purity Commercially available with purities of 98% or higher.[4][5]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum of the related thiol hydrochloride shows characteristic signals for the dimethylamino and ethyl groups.

  • ¹³C NMR: The carbon NMR would confirm the number of unique carbon environments in the molecule.

  • IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H, C-H, C-N, and C=S functional groups.

  • Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns.[1]

Synthesis and Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a suitable precursor with a source of sulfur, followed by salt formation. A general, non-optimized procedure is outlined below.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Thionation cluster_1 Step 2: Hydrochloride Salt Formation 2-(Dimethylamino)acetamide 2-(Dimethylamino)acetamide Reaction_with_Lawessons_reagent Reaction_with_Lawessons_reagent 2-(Dimethylamino)acetamide->Reaction_with_Lawessons_reagent Lawesson's Reagent Toluene, Reflux 2-(Dimethylamino)ethanethioamide 2-(Dimethylamino)ethanethioamide Reaction_with_Lawessons_reagent->2-(Dimethylamino)ethanethioamide Reaction_with_HCl Reaction_with_HCl 2-(Dimethylamino)ethanethioamide->Reaction_with_HCl HCl in Ether 2-(Dimethylamino)ethanethioamide_hydrochloride 2-(Dimethylamino)ethanethioamide_hydrochloride Reaction_with_HCl->2-(Dimethylamino)ethanethioamide_hydrochloride Precipitation

Caption: General synthetic workflow for this compound.

Experimental Protocol:

  • Thionation of 2-(Dimethylamino)acetamide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(dimethylamino)acetamide in an anhydrous solvent such as toluene.

    • Add a thionating agent, such as Lawesson's reagent (in a 0.5:1 molar ratio to the amide), portion-wise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude 2-(dimethylamino)ethanethioamide by column chromatography on silica gel.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 2-(dimethylamino)ethanethioamide in a suitable anhydrous solvent like diethyl ether.

    • Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Chemical Reactions and Experimental Protocols

The thioamide functional group in this compound is susceptible to various chemical transformations, including oxidation and reduction.

Oxidation

Thioamides can be oxidized to their corresponding amides or other sulfur-containing compounds using various oxidizing agents.

Workflow for the Oxidation of this compound

G Thioamide 2-(Dimethylamino)ethanethioamide Hydrochloride Reaction Oxidation Thioamide->Reaction Oxidizing_Agent Hydrogen Peroxide Oxidizing_Agent->Reaction Product 2-(Dimethylamino)acetamide (or other oxidized products) Reaction->Product

Caption: General workflow for the oxidation of a thioamide to an amide.

Experimental Protocol (General for Thioamide to Amide):

  • Dissolve the thioamide in a suitable solvent (e.g., ethanol or acetonitrile).

  • Add an oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like zirconium(IV) chloride.[1]

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • Upon completion, perform an appropriate workup to isolate the amide product. This may involve quenching excess oxidizing agent, extraction, and purification by chromatography or recrystallization.

Reduction

The thioamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LAH).

Workflow for the Reduction of this compound

Caption: General workflow for the reduction of a thioamide to an amine.

Experimental Protocol (General for Thioamide to Amine):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent like THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the thioamide in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[6]

  • Filter the resulting granular precipitate and wash it thoroughly with ether.

  • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation or chromatography as needed.

Applications in Research and Drug Development

Synthetic Intermediate

This compound is a valuable building block in organic synthesis. The thioamide group can be used to construct various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.

Precursor for Fluorescent Probes

This compound can serve as a precursor in the synthesis of fluorescent probes. For instance, it can be used to synthesize fluorescent thiocholine esters containing a dansyl group.[1] These probes are useful for studying enzyme kinetics and mechanisms.

Workflow for the Synthesis of a Dansyl Thiocholine Ester

G cluster_0 Step 1: Reduction cluster_1 Step 2: Dansylation Thioamide 2-(Dimethylamino)ethanethioamide Hydrochloride Reduction Reduction (e.g., with LAH) Thioamide->Reduction Thiol 2-(Dimethylamino)ethanethiol Reduction->Thiol Coupling Coupling Reaction Thiol->Coupling Dansyl_Chloride Dansyl Chloride Dansyl_Chloride->Coupling Dansyl_Thioester Dansyl Thiocholine Ester Coupling->Dansyl_Thioester G Compound 2-(Dimethylamino)ethanethioamide Hydrochloride Enzyme_Assay Enzyme Inhibition Assay (e.g., Cholinesterase) Compound->Enzyme_Assay Cell_Based_Assay Cell-Based Signaling Assay Compound->Cell_Based_Assay IC50_Determination Determine IC50 Value Enzyme_Assay->IC50_Determination Pathway_Analysis Analyze Impact on Signaling Pathway Cell_Based_Assay->Pathway_Analysis Lead_Compound Potential Lead Compound for Drug Development IC50_Determination->Lead_Compound Pathway_Analysis->Lead_Compound

References

An In-depth Technical Guide to 2-(Dimethylamino)ethanethioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)ethanethioamide hydrochloride is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor in the synthesis of Nizatidine, a potent histamine H2 receptor antagonist. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to this compound. Detailed experimental protocols and a summary of its role in drug development are presented to support researchers and professionals in the field.

Chemical and Physical Properties

This compound, with the molecular formula C4H11ClN2S, is a light yellow to yellow solid. It is highly soluble in water and polar organic solvents.[1] The hydrochloride salt form enhances its stability compared to the free base.[1]

PropertyValueReference
Molecular Formula C4H11ClN2S[1][2]
Molecular Weight 154.66 g/mol [1][2]
CAS Number 27366-72-9[2][3]
Appearance Light yellow to yellow solid
Storage Keep in a dark place, under an inert atmosphere, at room temperature.
Solubility Highly soluble in water and polar organic solvents.[1]

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-(dimethylamino)acetonitrile with hydrogen sulfide in the presence of a base, followed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis from 2-(Dimethylamino)acetonitrile

Materials:

  • 2-(Dimethylamino)acetonitrile

  • Hydrogen sulfide (gas)

  • Triethylamine

  • Anhydrous diethyl ether

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • A solution of 2-(dimethylamino)acetonitrile and triethylamine in anhydrous diethyl ether is prepared in a reaction vessel equipped with a gas inlet and a stirrer.

  • The solution is cooled in an ice bath.

  • Hydrogen sulfide gas is bubbled through the solution with constant stirring for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is purged with nitrogen to remove excess hydrogen sulfide.

  • The resulting mixture is filtered to remove any solid byproducts.

  • A solution of hydrochloric acid in diethyl ether is added dropwise to the filtrate with stirring.

  • The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

G Synthesis of 2-(Dimethylamino)ethanethioamide HCl A 2-(Dimethylamino)acetonitrile C 2-(Dimethylamino)ethanethioamide (free base) A->C + H2S / Et3N B Hydrogen Sulfide (H2S) Triethylamine (Et3N) E 2-(Dimethylamino)ethanethioamide Hydrochloride C->E + HCl D Hydrochloric Acid (HCl)

A simplified workflow for the synthesis of the target compound.

Application in Drug Development: Synthesis of Nizatidine

This compound is a critical starting material for the synthesis of Nizatidine, a histamine H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[4]

Experimental Protocol: Synthesis of Nizatidine

This synthesis is a multi-step process. A key step involves the condensation of this compound with a suitable intermediate to form the thiazole ring of Nizatidine.

Materials:

  • This compound

  • Ethyl 2-chloroacetoacetate

  • Cysteamine hydrochloride

  • N-methyl-1-(methylthio)-2-nitroethenamine

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Thiazole Ring Formation: this compound is reacted with ethyl 2-chloroacetoacetate in a suitable solvent like ethanol to form the thiazole intermediate.

  • Side Chain Attachment: The thiazole intermediate is then reacted with cysteamine hydrochloride.

  • Final Condensation: The product from the previous step is condensed with N-methyl-1-(methylthio)-2-nitroethenamine to yield Nizatidine.

G Nizatidine Synthesis Workflow A 2-(Dimethylamino)ethanethioamide HCl C Thiazole Intermediate A->C B Ethyl 2-chloroacetoacetate B->C E Side-chain modified Thiazole C->E D Cysteamine HCl D->E G Nizatidine E->G F N-methyl-1-(methylthio)-2-nitroethenamine F->G

Key steps in the synthesis of Nizatidine.

Mechanism of Action of Nizatidine and Signaling Pathway

Nizatidine acts as a competitive and reversible inhibitor of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells.[5][6] This action blocks the downstream signaling cascade that leads to gastric acid secretion.

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), normally activates the Gs alpha subunit.[5] This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+ ATPase (proton pump) and the secretion of H+ ions into the gastric lumen.[5] Nizatidine, by blocking the H2 receptor, prevents this entire cascade, thereby reducing gastric acid production.[7][8]

G Nizatidine's Mechanism of Action cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Activates Nizatidine Nizatidine Nizatidine->H2R Inhibits Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion GastricLumen Gastric Lumen H_ion->GastricLumen Secreted into

Histamine H2 receptor signaling and Nizatidine's inhibitory action.

Analytical Characterization

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

Analytical MethodTypical Observations
¹H NMR Characteristic peaks for the dimethylamino protons, the methylene protons adjacent to the amino group, and the methylene protons adjacent to the thioamide group.
¹³C NMR Resonances corresponding to the two distinct methylene carbons and the dimethylamino carbons. The thioamide carbon will appear at a characteristic downfield shift.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.
HPLC A single major peak indicating the purity of the compound. The retention time is dependent on the specific column and mobile phase used.

Note: Specific spectral data should be acquired for each batch and compared to a reference standard for confirmation.

Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated area.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the production of Nizatidine. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective and safe use in research and drug development. This guide provides a foundational resource for professionals working with this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)ethanethioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride, a versatile building block in medicinal chemistry and a precursor for the development of novel therapeutic agents and research tools. This document details the primary synthetic pathways, experimental protocols, and relevant biological context to support researchers in the fields of organic synthesis and drug discovery.

Introduction

This compound is a chemical compound of interest due to its thioamide functionality, which serves as a key structural motif in various biologically active molecules. Thioamides are known isosteres of amides and their incorporation into molecules can modulate biological activity, improve metabolic stability, and enhance pharmacokinetic properties. This compound, in particular, has been utilized as a precursor in the synthesis of fluorescent probes for studying enzymatic processes, highlighting its utility in biochemical and pharmacological research.[1]

Synthetic Pathways

The synthesis of this compound is primarily approached through a two-step sequence, commencing with the formation of the intermediate, 2-(dimethylamino)acetonitrile. This intermediate is subsequently converted to the target thioamide. An alternative pathway involving the reaction of a haloamine with a thiocyanate source has also been proposed.

Primary Synthetic Route: From 2-(Dimethylamino)acetonitrile

The most common and well-established route to this compound involves two key transformations:

  • Step 1: Synthesis of 2-(Dimethylamino)acetonitrile via a Strecker-type reaction.

  • Step 2: Thionation of 2-(Dimethylamino)acetonitrile to yield the corresponding thioamide.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials (Dimethylamine, Formaldehyde, Cyanide Source) Step1 Step 1: Strecker-type Synthesis Start->Step1 Intermediate 2-(Dimethylamino)acetonitrile Step1->Intermediate Step2 Step 2: Thionation Intermediate->Step2 Product 2-(Dimethylamino)ethanethioamide Step2->Product FinalProduct 2-(Dimethylamino)ethanethioamide Hydrochloride Product->FinalProduct H2S_source Sulfur Source (e.g., NaHS, H2S) H2S_source->Step2 HCl HCl HCl->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Alternative Synthetic Route

An alternative approach to 2-(Dimethylamino)ethanethioamide involves the reaction of 2-chloro-N,N-dimethylethan-1-amine hydrochloride with a thiocyanate salt, such as sodium thiocyanate. This method offers a different disconnection approach, which may be advantageous depending on the availability of starting materials.

Experimental Protocols

The following sections provide detailed experimental procedures for the primary synthetic route.

Step 1: Synthesis of 2-(Dimethylamino)acetonitrile

This synthesis is based on the principles of the Strecker reaction, a well-established method for the preparation of α-aminonitriles.

Reaction Scheme:

Strecker_Synthesis Dimethylamine (CH3)2NH Formaldehyde +  CH2O HCN +  HCN Arrow -> Product (CH3)2NCH2CN Water +  H2O

Caption: Strecker-type synthesis of 2-(dimethylamino)acetonitrile.

Experimental Procedure (Proposed):

  • To a cooled (0-5 °C) aqueous solution of dimethylamine (1.0 eq.), an aqueous solution of formaldehyde (37 wt. %, 1.0 eq.) is added dropwise while maintaining the temperature below 10 °C.

  • The mixture is stirred for 1 hour at this temperature to form the corresponding iminium intermediate.

  • Subsequently, a solution of sodium cyanide (1.0 eq.) in water is added dropwise, ensuring the temperature does not exceed 15 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-18 hours.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 2-(dimethylamino)acetonitrile is purified by vacuum distillation.

Quantitative Data (Illustrative):

ParameterValue
Molar Ratio (Dimethylamine:Formaldehyde:NaCN)1 : 1 : 1
Reaction Temperature0 °C to Room Temperature
Reaction Time13 - 19 hours
Typical Yield70 - 85%
Purity (by GC)>98%
Step 2: Synthesis of this compound

This step involves the thionation of the nitrile intermediate followed by salt formation. The use of sodium hydrosulfide (NaHS) is a common and effective method for this transformation.

Reaction Scheme:

Thionation Nitrile (CH3)2NCH2CN NaHS +  NaHS Arrow -> Thioamide (CH3)2NCH2C(=S)NH2 HCl_step + HCl Arrow2 -> FinalProduct [(CH3)2NHCH2C(=S)NH2]+Cl-

Caption: Thionation of 2-(dimethylamino)acetonitrile and subsequent salt formation.

Experimental Procedure (Proposed):

  • A solution of 2-(dimethylamino)acetonitrile (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask.

  • Sodium hydrosulfide hydrate (NaHS·xH₂O, 1.5 - 2.0 eq.) is added portion-wise to the solution.

  • The reaction mixture is stirred at room temperature or gently heated (40-50 °C) and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and cooled in an ice bath.

  • A solution of hydrochloric acid (e.g., ethereal HCl or HCl in isopropanol) is added dropwise until the solution is acidic, leading to the precipitation of the hydrochloride salt.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Quantitative Data (Illustrative):

ParameterValue
Molar Ratio (Nitrile:NaHS)1 : 1.5-2.0
Reaction Temperature25 - 50 °C
Reaction Time4 - 8 hours
Typical Yield60 - 80%
Purity (by HPLC)>98%

Biological Context and Applications

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its utility as a chemical probe provides insights into its potential areas of biological relevance.

Precursor to Fluorescent Enzyme Substrates

This compound serves as a key precursor in the synthesis of fluorescent thiocholine esters.[1] These molecules are valuable tools for studying the activity of enzymes such as human fibrinoligase, a crucial factor in blood coagulation.[1] The thioamide moiety can be converted to a thiol, which then acts as a handle for attaching fluorophores. The resulting fluorescent substrates allow for real-time monitoring of enzyme kinetics and inhibitor screening.

The logical relationship for this application is outlined below:

Biological_Application Start 2-(Dimethylamino)ethanethioamide Hydrochloride Modification Chemical Modification (e.g., reduction, fluorophore conjugation) Start->Modification Probe Fluorescent Thiocholine Ester Modification->Probe Application Study of Enzyme Activity (e.g., Human Fibrinoligase) Probe->Application Outcome Understanding of Coagulation Cascade, Drug Discovery Application->Outcome

Caption: Application of the title compound in developing tools for enzymology.

General Biological Activities of Thioamides

The thioamide functional group is present in a number of therapeutic agents, and these compounds exhibit a range of biological activities. A notable example is their use as antithyroid drugs (e.g., methimazole, propylthiouracil). The mechanism of action of these drugs involves the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones.[2][3] This inhibition prevents the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of T3 and T4 hormones.

While this compound is not an established antithyroid drug, the presence of the thioamide moiety suggests that it and its derivatives could be explored for activities related to the modulation of metalloenzymes or other biological targets where the sulfur atom can act as a key interacting element.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in two main steps from readily available starting materials. The provided experimental protocols, based on established chemical transformations, offer a reliable pathway for its preparation. The utility of this compound as a precursor for biochemical probes underscores its importance in chemical biology and drug discovery. Further research into the direct biological activities of this molecule and its derivatives may unveil novel therapeutic applications.

References

Spectroscopic and Synthetic Profile of 2-(Dimethylamino)ethanethioamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-(Dimethylamino)ethanethioamide hydrochloride. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established chemical principles, alongside detailed, generalized experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the expected analytical profile of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet (broad)1HThioamide NH
~9.8Singlet (broad)1HThioamide NH
~4.0Triplet2H-CH ₂-CSNH₂
~3.5Triplet2H-N(CH₃)₂-CH ₂-
~2.9Singlet6H-N(CH ₃)₂
~11.0 (very broad)Singlet1HR₃NH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~205C =S
~58-N(CH₃)₂-C H₂-
~45-C H₂-CSNH₂
~43-N(C H₃)₂

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data
M/ZIon
119.07[M+H]⁺
141.05[M+Na]⁺

M = mass of the free base, C₄H₁₀N₂S

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3300-3100N-H stretching (thioamide)
2950-2850C-H stretching (aliphatic)
~2700-2400N-H stretching (ammonium salt)
~1620N-H bending
~1400C=S stretching
~1250C-N stretching

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start 2-(Dimethylamino)acetonitrile reagent H₂S, Et₃N, Pyridine start->reagent 1. reaction Thioamidation Reaction reagent->reaction 2. workup Acidic Workup & Purification reaction->workup 3. product 2-(Dimethylamino)ethanethioamide Hydrochloride workup->product 4. ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms analysis Structure Confirmation ir->analysis nmr->analysis ms->analysis

Caption: A logical workflow for the synthesis and spectroscopic analysis.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol describes a plausible method for the synthesis of the target compound from 2-(dimethylamino)acetonitrile.

Materials:

  • 2-(Dimethylamino)acetonitrile

  • Hydrogen sulfide (H₂S) gas or a suitable H₂S donor (e.g., Lawesson's reagent)

  • Triethylamine (Et₃N)

  • Pyridine

  • Anhydrous diethyl ether or another suitable organic solvent

  • Hydrochloric acid (HCl) solution in a non-aqueous solvent (e.g., diethyl ether or isopropanol)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A solution of 2-(dimethylamino)acetonitrile is prepared in a mixture of pyridine and triethylamine within a three-necked flask equipped with a gas inlet, a stirrer, and a drying tube. The flask is cooled in an ice bath.

  • Thioamidation: A slow stream of hydrogen sulfide gas is bubbled through the cooled solution with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction mixture is carefully poured into ice-cold water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude free base of 2-(dimethylamino)ethanethioamide.

  • Salt Formation and Purification: The crude product is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be performed for further purification.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • The sample is pressed firmly against the crystal using the instrument's pressure clamp to ensure good contact.

  • The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H and ¹³C NMR:

  • Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • The sample is vortexed to ensure complete dissolution.

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Procedure:

  • A dilute solution of this compound is prepared in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • The solution is infused into the ESI source at a constant flow rate.

  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺, where M is the free base.

  • The mass spectrum is recorded over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Technical Guide: 2-(Dimethylamino)ethanethioamide Hydrochloride - A Review of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the solubility and stability of 2-(Dimethylamino)ethanethioamide hydrochloride. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the fundamental physicochemical properties, general solubility and stability characteristics of related thioamide compounds, and the standard experimental protocols for their determination. This information is intended to guide researchers in handling, formulating, and developing analytical methods for this compound.

Introduction

This compound is an organic compound featuring a thioamide functional group and a dimethylaminoethyl moiety, with the hydrochloride salt enhancing its polarity.[1] Thioamides are an important class of compounds in medicinal chemistry, often used as isosteres for amides in peptides to improve properties such as stability and cell permeability.[2][3] Understanding the solubility and stability of this compound is critical for its application in research and drug development, impacting formulation, bioavailability, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₁₁ClN₂S[1]
Molecular Weight154.66 g/mol [1]
Physical StateCrystalline solid[1]
AppearanceLight yellow to yellow solid[2]

Solubility Profile

Expected Solubility

Based on its structure and general chemical principles, the expected solubility profile is summarized in Table 2.

Table 2: Expected Solubility of this compound

SolventExpected SolubilityRationale
WaterHighThe hydrochloride salt form significantly increases aqueous solubility.
MethanolHighPolar protic solvent capable of hydrogen bonding.
EthanolHighPolar protic solvent.
Dimethyl Sulfoxide (DMSO)HighPolar aprotic solvent with strong solubilizing power.
DichloromethaneLow to ModerateLower polarity compared to protic solvents.
AcetonitrileModeratePolar aprotic solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The universally accepted method for determining equilibrium solubility is the shake-flask method.[1][4][5]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, methanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric method.[6][7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge/Filter B->C D Analyze supernatant by HPLC/UV C->D

Shake-Flask Solubility Determination Workflow

Stability Profile

The stability of thioamides can be a concern, as they are susceptible to hydrolysis (especially in alkaline conditions) and oxidation.[1][8] Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Expected Stability Characteristics

Thioamides are generally less stable than their corresponding amides. The thioamide moiety in this compound is expected to be the primary site of degradation.

Table 3: Expected Stability under Stress Conditions

ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl)ModerateHydrolysis to the corresponding amide.
Basic (e.g., 0.1 M NaOH)LowRapid hydrolysis to the corresponding amide.[8]
Oxidative (e.g., 3% H₂O₂)LowOxidation of the sulfur atom to sulfinic or sulfonic acid derivatives.[1]
ThermalModerateDependent on temperature and duration.
PhotolyticModerateDependent on wavelength and intensity of light.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted by subjecting the compound to various stress conditions to generate potential degradation products.[9][10][11]

Methodology:

  • Stress Conditions: Prepare solutions of this compound in various stress media:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Store the solid compound and a solution (e.g., in water) at elevated temperatures (e.g., 60-80°C).

    • Photolytic: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (HCl) F Collect samples at time points A->F B Basic (NaOH) B->F C Oxidative (H2O2) C->F D Thermal D->F E Photolytic E->F G Analyze by Stability-Indicating HPLC F->G H Identify degradants by LC-MS G->H

Forced Degradation Study Workflow

Hypothetical Signaling Pathway Involvement

There is no specific information in the reviewed literature linking this compound to a particular signaling pathway. However, as thioamide-containing compounds have been investigated as inhibitors of various kinases, a hypothetical diagram illustrating a generic kinase inhibition pathway is provided for conceptual understanding.[2] For instance, some thioamide compounds have shown inhibitory activity against TGF-β type I receptor ALK-5.[2]

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand (e.g., TGF-β) Receptor Receptor Kinase (e.g., ALK-5) Ligand->Receptor binds Substrate Downstream Substrate Receptor->Substrate phosphorylates Response Cellular Response Substrate->Response activates Inhibitor 2-(Dimethylamino)ethanethioamide hydrochloride (Hypothetical) Inhibitor->Receptor

Hypothetical Kinase Inhibition Pathway

Conclusion

This compound is a polar organic compound with expected high solubility in aqueous and polar organic solvents. Its thioamide functional group is a potential liability for stability, particularly under basic and oxidative conditions. The experimental protocols for solubility determination via the shake-flask method and for assessing stability through forced degradation studies are well-established. Further experimental work is required to generate specific quantitative data for this compound to fully support its development and application in a research or pharmaceutical setting.

References

Unlocking Research Potential: A Technical Guide to 2-(Dimethylamino)ethanethioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 2-(Dimethylamino)ethanethioamide hydrochloride, a versatile thioamide derivative, is emerging as a compound of significant interest within the scientific community. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing its core applications, experimental protocols, and potential research avenues. The compound, with the chemical formula C₄H₁₁ClN₂S and a molecular weight of 154.66 g/mol , is recognized for its utility as a key pharmaceutical intermediate and a versatile reagent in organic and coordination chemistry.[1]

Core Applications and Chemical Properties

This compound is a solid, stable under inert atmospheric conditions, making it a reliable reagent in various chemical transformations.[1] Its primary applications span across multiple scientific domains:

  • Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably in the production of Nizatidine, a histamine H₂ receptor antagonist used to treat gastrointestinal disorders.[2][3]

  • Biochemical Research: The compound serves as a precursor in the synthesis of specialized molecular probes, such as fluorescent thiocholine esters, which are instrumental in studying enzyme mechanisms and protein interactions.[1] One key application is in the investigation of human fibrinoligase, an enzyme pivotal in blood clotting.[1]

  • Organic and Coordination Chemistry: Its distinct chemical properties make it a valuable building block in organic synthesis and as a ligand in coordination chemistry.[1]

PropertyValue
Molecular Formula C₄H₁₁ClN₂S
Molecular Weight 154.66 g/mol
CAS Numbers 27366-72-9, 114166-44-8
Appearance Light yellow to yellow solid
Storage Conditions Inert atmosphere, room temperature

I. Pharmaceutical Intermediate: Synthesis of Nizatidine

A primary and well-documented application of this compound is as a starting material in the synthesis of Nizatidine. The synthesis typically proceeds via a Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Nizatidine Intermediate

This protocol outlines the initial step in Nizatidine synthesis, which involves the reaction of this compound with an α-halocarbonyl compound.

Materials:

  • This compound

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

  • Diisopropylether

  • 1,3-Dichloroacetone

Procedure:

  • Thiazole Ring Formation (Hantzsch Synthesis):

    • Suspend this compound (1 mole equivalent) in ethanol.

    • Add ethyl bromopyruvate (1 mole equivalent) to the suspension.

    • Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate.

  • Alternative Thiazole Synthesis using 1,3-Dichloroacetone:

    • Suspend dimethylaminothioacetamide hydrochloride (6.472 mol) in diisopropylether (4000 ml).

    • Add sodium bicarbonate (14.28 mol) and sodium sulphate (1000 g).

    • Heat the slurry to 55-60°C and stir for 1 hour.

    • Add a solution of 1,3-dichloroacetone (7.87 mol) in diisopropylether (1000 ml) to the suspension.

Quantitative Data from Nizatidine Synthesis:

StepReactantsProductYieldPurity (HPLC)
Formation of 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline, Thionyl chloride, Chloroform4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride83.3%
Final Coupling to Nizatidine4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole, N-methyl-1-methylthio-2-nitroethyleneamine, WaterNizatidine81.0%99.3%

Data compiled from various synthetic routes reported in the literature.

Nizatidine_Synthesis_Workflow A 2-(Dimethylamino)ethanethioamide HCl C Hantzsch Thiazole Synthesis A->C B α-Halocarbonyl (e.g., Ethyl bromopyruvate) B->C D 2-(Dimethylaminomethyl)thiazole Intermediate C->D E Further Reactions (Reduction, Coupling) D->E F Nizatidine E->F

Workflow for Nizatidine Synthesis.

II. Biochemical Probe: Precursor for Fluorescent Thiocholine Esters

This compound can be utilized as a precursor for synthesizing fluorescent probes to study enzyme kinetics and protein interactions. A notable application is the preparation of dansylated thiocholine esters to assay human fibrinoligase activity.

Experimental Protocol: Synthesis of a Dansyl-Thiocholine Ester Probe (Representative)

This protocol provides a general method for the synthesis of a fluorescent thiocholine ester.

Materials:

  • This compound

  • Dansyl chloride

  • Acetonitrile

  • Sodium bicarbonate

  • Hydrochloric acid

  • Dichloromethane

Procedure:

  • To a solution of 2-(dimethylamino)ethanethioamide (derived from the hydrochloride salt) (1 mmol) in acetonitrile (40 mL), add dansyl chloride (1 mmol) and sodium bicarbonate (5 mmol).

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the mixture and wash the filtrate with a small amount of methanol.

  • Acidify the resulting solution with hydrochloric acid (1 M) and extract with dichloromethane (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulphate and remove the solvent under vacuum to yield the dansylated product.

Experimental Protocol: General Fluorogenic Enzyme Assay

This protocol describes a general method for assaying enzyme activity using a custom fluorescent substrate.

Materials:

  • Purified enzyme (e.g., human fibrinoligase)

  • Synthesized fluorescent thiocholine ester substrate

  • Assay buffer (specific to the enzyme)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the substrate in the assay buffer to determine the optimal concentration.

  • In a 96-well plate, add the assay buffer and the substrate.

  • Initiate the reaction by adding the enzyme to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths for the dansyl group.

  • The rate of the reaction is proportional to the enzyme activity and can be calculated from the slope of the fluorescence versus time plot.

Enzyme_Assay_Workflow cluster_synthesis Probe Synthesis cluster_assay Enzyme Activity Assay A 2-(Dimethylamino)ethanethioamide HCl C Reaction A->C B Dansyl Chloride B->C D Fluorescent Thiocholine Ester C->D F Incubation & Measurement D->F E Enzyme (e.g., Fibrinoligase) E->F G Fluorescence Signal F->G H Data Analysis G->H I Enzyme Activity H->I

Synthesis and Application of a Fluorescent Probe.

III. Potential in Enzyme Inhibition and Protein Interaction Studies

The thioamide moiety in this compound suggests its potential as an inhibitor or interacting partner for various proteins, particularly enzymes where a nucleophilic cysteine or serine residue is present in the active site.

Experimental Protocol: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Materials:

  • Target enzyme

  • Substrate (preferably chromogenic or fluorogenic)

  • This compound (test inhibitor)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent.

  • Perform serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme and the different concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Logical_Relationship A 2-(Dimethylamino)ethanethioamide HCl B Potential Biological Activity A->B C Enzyme Inhibition B->C D Protein Interaction B->D E IC50 Determination C->E F Binding Affinity (Kd) Measurement D->F G Drug Discovery Lead E->G H Tool for Basic Research F->H

Potential Research Pathways.

Conclusion

This compound presents a compelling case for its expanded use in both applied and fundamental research. Its established role in pharmaceutical synthesis, coupled with its potential as a precursor for sophisticated biochemical probes and as a standalone bioactive molecule, warrants further investigation. This guide provides a foundational framework for researchers to explore the multifaceted applications of this versatile compound.

References

An In-depth Technical Guide to 2-(Dimethylamino)ethanethioamide Hydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethanethioamide hydrochloride, a crucial intermediate in the synthesis of prominent pharmaceutical compounds. This document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its significant application in the manufacturing of the H2 receptor antagonist, Nizatidine. Furthermore, the guide elucidates the mechanism of action of the resulting active pharmaceutical ingredients, supported by signaling pathway diagrams and experimental workflows. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

This compound, also known as dimethylaminothioacetamide monohydrochloride, is a reactive organic compound that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic thioamide group and a tertiary amine, makes it a versatile reagent in the construction of complex heterocyclic systems. This guide will focus on its properties, synthesis, and primary application as a precursor to the anti-ulcer medication, Nizatidine.

Chemical and Physical Properties

This compound is typically a light yellow to yellow solid. It is essential to store the compound in a dark place under an inert atmosphere at room temperature to maintain its stability. Key properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(dimethylamino)ethanethioamide;hydrochloride
Synonyms Dimethylaminothioacetamide monohydrochloride[1]
CAS Number 27366-72-9, 114166-44-8
Molecular Formula C4H11ClN2S
Molecular Weight 154.66 g/mol
Appearance Light yellow to yellow solid
Purity ≥98%
Storage Keep in dark place, inert atmosphere, room temperature

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-(dimethylamino)acetonitrile with hydrogen sulfide gas in the presence of a base, followed by treatment with hydrochloric acid.

Experimental Protocol

Materials:

  • 2-(Dimethylamino)acetonitrile

  • Hydrogen sulfide (gas)

  • Triethylamine

  • Anhydrous diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • A solution of 2-(dimethylamino)acetonitrile (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A steady stream of dry hydrogen sulfide gas is bubbled through the stirred solution for 4-6 hours, maintaining the temperature below 10 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is purged with nitrogen gas to remove excess hydrogen sulfide.

  • The resulting precipitate of 2-(dimethylamino)ethanethioamide is collected by filtration and washed with cold anhydrous diethyl ether.

  • The crude thioamide is then dissolved in a minimal amount of anhydrous ethanol and cooled in an ice bath.

  • A solution of hydrochloric acid in ethanol (1.2 eq) is added dropwise with stirring.

  • The precipitated this compound is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (%)
2-(Dimethylamino)acetonitrile84.121.0-
Hydrogen Sulfide34.08Excess-
Triethylamine101.191.1-
This compound154.66-85-95

Application in Pharmaceutical Synthesis: Nizatidine

This compound is a key starting material in the synthesis of Nizatidine, a potent histamine H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD).

Synthesis of Nizatidine from this compound

The synthesis involves a Hantzsch thiazole synthesis followed by side-chain elaboration.

Experimental Protocol

Step 1: Synthesis of 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline

  • Suspend dimethylaminothioacetamide hydrochloride (1000 g; 6.472 mol) in diisopropylether (4000 ml).

  • Add sodium bicarbonate (1200 g; 14.28 mol) and sodium sulphate (1000 g).

  • Heat the slurry to 55-60°C and stir for 1 hour.

  • Add a solution of 1,3-dichloroacetone (1000 g; 7.87 mol) in diisopropylether (1000 ml) to the suspension.

  • Maintain the reaction at 50-55°C for 2 hours, monitoring by HPLC.

  • Filter the hot reaction mixture to remove inorganic salts.

Step 2: Subsequent reactions to form Nizatidine

The intermediate from Step 1 is then converted to 2-(dimethylaminomethyl)-4-thiazolemethanol, which is further reacted with cysteamine hydrochloride and finally coupled with N-methyl-1-methylthio-2-nitroethenamine to yield Nizatidine.

Intermediate/ProductMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
Nizatidine331.4681.099.3

Mechanism of Action and Signaling Pathways

Nizatidine, synthesized from this compound, functions as a competitive and reversible inhibitor of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade that leads to gastric acid secretion.

Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), normally activates the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell, resulting in gastric acid secretion. Nizatidine's blockade of the H2 receptor prevents this entire cascade.

A similar mechanism is observed for Ranitidine, another H2 receptor antagonist. While direct synthesis of Ranitidine from this compound is not prominently documented in the reviewed literature, its therapeutic action follows the same H2 receptor antagonism pathway. The common starting materials for Ranitidine synthesis include furfuryl alcohol, dimethylamine, and cysteamine hydrochloride.[2]

G cluster_0 Gastric Parietal Cell cluster_1 Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) ProtonPump_inactive H+/K+ ATPase (inactive) PKA_active->ProtonPump_inactive Phosphorylates ProtonPump_active H+/K+ ATPase (active) H_ion H+ ProtonPump_active->H_ion Pumps GastricLumen Gastric Lumen H_ion->GastricLumen Nizatidine Nizatidine / Ranitidine Nizatidine->H2R Blocks

Caption: Signaling pathway of histamine-induced gastric acid secretion and its inhibition by H2 receptor antagonists.

Experimental and Synthesis Workflows

The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent use in the production of Nizatidine.

G cluster_synthesis Synthesis of 2-(Dimethylamino)ethanethioamide HCl A 2-(Dimethylamino)acetonitrile B H2S, Triethylamine in Diethyl Ether A->B C Reaction at 0-5°C B->C D Precipitation of 2-(Dimethylamino)ethanethioamide C->D E Filtration D->E F Dissolution in Ethanol E->F G Addition of Ethanolic HCl F->G H Precipitation and Filtration G->H I 2-(Dimethylamino)ethanethioamide HCl H->I

Caption: Workflow for the synthesis of the target intermediate.

G cluster_nizatidine Nizatidine Synthesis Workflow J 2-(Dimethylamino)ethanethioamide HCl L Hantzsch Thiazole Synthesis J->L K 1,3-Dichloroacetone K->L M Thiazole Intermediate L->M N Side-chain Elaboration M->N O Nizatidine N->O

Caption: Workflow for the synthesis of Nizatidine.

Conclusion

This compound is a pivotal pharmaceutical intermediate with a well-defined role in the synthesis of Nizatidine. Its synthesis from readily available precursors and its subsequent conversion to the active pharmaceutical ingredient are efficient processes. The resulting H2 receptor antagonists play a crucial role in the management of acid-related gastrointestinal disorders through a well-understood mechanism of action. This guide provides the essential technical information for researchers and professionals involved in the development and manufacturing of such pharmaceuticals.

References

An In-depth Technical Guide on the Role of 2-(Dimethylamino)ethanethioamide Hydrochloride in Nizatidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nizatidine is a histamine H2-receptor antagonist widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] Its chemical structure, N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, features a core thiazole ring which is a critical component for its therapeutic activity.[3] This technical guide elucidates the pivotal role of 2-(Dimethylamino)ethanethioamide hydrochloride as a key starting material in the efficient synthesis of this thiazole moiety and, consequently, of Nizatidine itself.

Core Synthesis Strategy: Building the Thiazole Ring

The synthesis of Nizatidine can be approached through several pathways, with a primary focus on the construction of the 2-(dimethylaminomethyl)thiazole core. A robust and widely employed method is the Hantzsch thiazole synthesis.[3] In this context, this compound (often referred to as dimethylaminothioacetamide hydrochloride) serves as the thioamide component, which undergoes cyclocondensation with a three-carbon α-halocarbonyl compound to form the central thiazole ring.[3]

Two common variations of this strategy are prevalent in Nizatidine synthesis, differing in the C3 building block used:

  • Reaction with Ethyl Bromopyruvate: This pathway leads to the formation of an ester intermediate, ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate.[1][3]

  • Reaction with 1,3-Dichloroacetone: This alternative route initially forms a thiazoline intermediate, which is then converted to the key 2-(dimethylaminomethyl)-4-thiazolemethanol.[3][4][5]

The resulting thiazole derivative, functionalized at the 4-position, is the cornerstone for the subsequent attachment of the side chain to complete the Nizatidine molecule.

Detailed Synthesis Pathway and Experimental Protocols

The following sections provide a detailed breakdown of the synthesis pathway starting from this compound.

Step 1: Thiazole Ring Formation via Cyclocondensation

This crucial step establishes the core heterocyclic structure of Nizatidine.

Methodology A: Reaction with 1,3-Dichloroacetone

This protocol details the formation of 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline, a key precursor to the thiazolemethanol intermediate.

  • Reactants:

    • Dimethylaminothioacetamide hydrochloride (1000 g; 6.472 mol)[4][5]

    • 1,3-Dichloroacetone (1000 g; 7.87 mol)[4][5]

    • Sodium bicarbonate (1200 g; 14.28 mol)[4][5]

    • Sodium sulphate (1000 g)[4][5]

    • Diisopropylether (5000 ml total)[4][5]

  • Procedure:

    • Suspend Dimethylaminothioacetamide hydrochloride, sodium bicarbonate, and sodium sulphate in 4000 ml of diisopropylether.[4][5]

    • Heat the slurry to 55-60°C and stir for 1 hour.[4][5]

    • Add a solution of 1,3-dichloroacetone in 1000 ml of diisopropylether to the suspension.[4][5]

    • Maintain the reaction temperature at 50-55°C for 2 hours, monitoring progress with HPLC.[5]

    • Upon completion, filter the hot reaction mixture to remove inorganic salts.[5] The resulting product is 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline.[4][5]

Step 2: Formation of Key Intermediates

The product from the initial cyclocondensation is then converted into a more suitable intermediate for side-chain attachment.

Methodology B: Synthesis of 2-(Dimethylaminomethyl)-4-thiazolemethanol

This protocol describes the conversion of the thiazoline intermediate to the thiazolemethanol.

  • Reactants:

    • 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline (1000 g; 4.79 mol)[4]

    • Chloroform (4000 ml)[4]

  • Procedure:

    • Dissolve the thiazoline intermediate in chloroform.[4]

    • Gradually heat the reaction mixture to 60-65°C.[4]

    • Maintain this temperature until the reaction is complete, as indicated by HPLC analysis.[4] This step facilitates the dehydration and rearrangement to the aromatic thiazole ring.

    • The product, 2-(dimethylaminomethyl)-4-thiazolemethanol, is then used in the subsequent step.

Methodology C: Synthesis of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole

This protocol outlines the attachment of a crucial part of the side chain.

  • Reactants:

    • 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride (derived from the thiazolemethanol)[3]

    • Cysteamine hydrochloride (520 g; 4.5 mol)[4]

    • Sodium hydroxide solution (45% w/w, 870 ml; 14.7 mol)[4]

    • Hydroxylamine sulphate (100 g; 0.6 mol)[4]

    • Water (500 ml)[4]

  • Procedure:

    • Suspend cysteamine hydrochloride in water and cool to 5°C.[4]

    • Add the sodium hydroxide solution while maintaining the temperature between 5-10°C.[4]

    • Add hydroxylamine sulphate and stir.[4]

    • Add the 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride to this mixture.

    • Heat and stir the reaction mixture. Upon completion, the mixture is worked up to isolate the product.[3]

Step 3: Final Coupling to Synthesize Nizatidine

The final step involves coupling the thiazole intermediate with the nitroethene side chain to yield Nizatidine.

Methodology D: Final Nizatidine Synthesis

  • Reactants:

    • 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole (1000 g; 4.32 mol)[3][4]

    • N-methyl-1-methylthio-2-nitroethyleneamine (610 g; 4.12 mol)[3][4]

    • Water (3000 ml total)[3][4]

  • Procedure:

    • Mix N-methyl-1-methylthio-2-nitroethyleneamine with 1500 ml of water and cool to 20-25°C.[3][4]

    • Add a solution of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole in 1500 ml of water to this suspension at 20-25°C.[3][4]

    • Warm the reaction mixture to 30-35°C and continue the reaction for 8 hours, monitoring by HPLC.[3][4]

    • Upon completion, the chloroform extract is concentrated under reduced pressure.[3]

    • Ethyl acetate is added, and the solution is reconcentrated.[3]

    • Acetone and ethyl acetate are added to the concentrate and cooled to 0-5°C to crystallize the Nizatidine product.[3]

    • The product is filtered, washed with precooled ethyl acetate, and dried.[3]

Quantitative Data

The efficiency of the synthesis is summarized in the table below.

StepProductYieldPurity (HPLC)Reference
Preparation of 4-chloromethyl-2-dimethylaminomethylthiazole4-chloromethyl-2-dimethylaminomethylthiazole83.3%-[4]
Preparation of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole88%-[4]
Final Synthesis of NizatidineNizatidine81.0%99.3%[3]

Visualizations

Diagram 1: Overall Synthesis Pathway of Nizatidine

G A 2-(Dimethylamino)ethanethioamide hydrochloride C Thiazoline Intermediate A->C Hantzsch Synthesis B 1,3-Dichloroacetone B->C D 2-(Dimethylaminomethyl)-4- thiazolemethanol C->D Dehydration E 4-(Chloromethyl)thiazole Intermediate D->E Chlorination G 4-((2-Aminoethyl)thio)methyl thiazole Intermediate E->G F Cysteamine hydrochloride F->G Coupling I Nizatidine G->I H N-methyl-1-methylthio- 2-nitroethenamine H->I Final Coupling

Caption: Synthesis of Nizatidine from this compound.

Diagram 2: Experimental Workflow for Nizatidine Purification

G A Completed Reaction Mixture B Concentrate under Reduced Pressure A->B C Add Ethyl Acetate & Re-concentrate B->C D Add Acetone & Ethyl Acetate C->D E Cool to 0-5°C D->E F Filter Product E->F G Wash with Cold Ethyl Acetate F->G H Dry Product G->H I Pure Nizatidine H->I

Caption: Post-synthesis workflow for the purification and isolation of Nizatidine.

Diagram 3: Logical Relationship of Key Reactants

G cluster_0 Thiazole Core Formation cluster_1 Side Chain Assembly A 2-(Dimethylamino)ethanethioamide HCl C Thiazole Intermediate A->C B C3 Carbonyl (e.g., 1,3-dichloroacetone) B->C G Nizatidine C->G Coupling D Cysteamine HCl F Complete Side Chain D->F E Nitroethene Derivative E->F F->G Coupling

Caption: Relationship between core reactants for Nizatidine synthesis.

Conclusion

This compound is an indispensable starting material in a key synthetic route for Nizatidine. Its structure provides the necessary thioamide functional group and the dimethylaminomethyl moiety, which are incorporated into the final drug structure. The Hantzsch thiazole synthesis, utilizing this compound, offers an efficient and scalable method for constructing the essential 2-(dimethylaminomethyl)thiazole core of Nizatidine. The detailed protocols and quantitative data presented underscore the reliability of this pathway for producing high-purity Nizatidine, making it a cornerstone of industrial manufacturing processes for this important pharmaceutical agent.

References

Methodological & Application

Application Notes and Protocols for 2-(Dimethylamino)ethanethioamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)ethanethioamide hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its primary utility lies in the construction of heterocyclic ring systems, most notably as a key building block in the synthesis of the H₂ receptor antagonist, Nizatidine. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Nizatidine and explores its potential application in the generation of fluorescent probes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₁₁ClN₂S[1][2][3]
Molecular Weight 154.66 g/mol [1][2][3]
CAS Number 27366-72-9[2][3]
Alternate CAS 114166-44-8[1]
Appearance Light yellow to yellow solid[4]
Purity Typically ≥98%[2][4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2][4]

Application: Intermediate in the Synthesis of Nizatidine

This compound is a critical starting material for the synthesis of Nizatidine, a histamine H₂ receptor antagonist used to treat gastrointestinal disorders.[2] The synthesis involves a multi-step process initiated by the formation of a thiazole ring.

Synthesis Pathway Overview

The general synthetic route to Nizatidine commencing from this compound involves a Hantzsch-type thiazole synthesis, followed by reduction of the resulting ester and subsequent elaboration of the side chain.

Nizatidine_Synthesis A 2-(Dimethylamino)ethanethioamide hydrochloride C Ethyl 2-(dimethylaminomethyl)- 4-thiazolecarboxylate A->C Hantzsch Thiazole Synthesis B Ethyl bromopyruvate B->C E 2-(Dimethylaminomethyl)- 4-thiazolemethanol C->E Reduction D Reducing Agent (e.g., Lithium triethylborohydride) D->E G 4-[[(2-Aminoethyl)thio]methyl]- N,N-dimethyl-2-thiazolemethanamine E->G Side-chain attachment F Cysteamine hydrochloride F->G I Nizatidine G->I Coupling H N-Methyl-1-methylthio- 2-nitroethenamine H->I

Caption: Synthetic pathway for Nizatidine from this compound.

Experimental Protocol: Synthesis of Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate

This protocol outlines the initial cyclocondensation reaction to form the thiazole core.

Materials:

  • This compound

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol.

  • Add ethyl bromopyruvate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate.

Subsequent Steps to Nizatidine

The synthesized ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate is then subjected to the following transformations:

  • Reduction: The ester is reduced to the corresponding alcohol, 2-(dimethylaminomethyl)-4-thiazolemethanol, using a suitable reducing agent such as lithium triethylborohydride.[1]

  • Side-Chain Attachment: The alcohol is then reacted with cysteamine hydrochloride to introduce the aminoethylthioether side chain, forming 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine.[1]

  • Final Coupling: The final step involves coupling the aminoethylthioether intermediate with N-methyl-1-methylthio-2-nitroethenamine to yield Nizatidine.[1]

Quantitative Data

The following table summarizes reported yields for key steps in the synthesis of Nizatidine.

Reaction StepProductReported YieldPurity (HPLC)Reference
Thiazole formation and subsequent conversion4-Chloromethyl-2-dimethylaminomethylthiazole Hydrochloride83.3%-[1]
Final Coupling and PurificationNizatidine81.0%99.3%[1]
Alternative Final CouplingNizatidine53.9%95%[5]

Application: Synthesis of Fluorescent Probes (Hypothetical Protocol)

Rationale and Workflow

The thioamide group can quench the fluorescence of a nearby fluorophore. If a linker connecting the thioamide-containing moiety and the fluorophore is cleaved (e.g., by an enzyme or a chemical reagent), the quenching effect is removed, leading to an increase in fluorescence.

Fluorescent_Probe_Workflow A 2-(Dimethylamino)ethanethioamide hydrochloride C Quenched Fluorescent Probe A->C Conjugation B Fluorophore with a reactive group B->C E Cleaved Probe Fragments C->E Cleavage D Analyte / Enzyme D->E F Fluorescent Signal (Turn-on) E->F Signal Generation

References

Synthesis of fluorescent thiocholine esters with 2-(Dimethylamino)ethanethioamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Fluorescent Thiocholine Esters

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis protocol outlined below is based on the reaction of a fluorescent carboxylic acid with 2-(Dimethylamino)ethanethiol hydrochloride . The user-specified reagent, 2-(Dimethylamino)ethanethioamide hydrochloride, is a thioamide. Thioamides are not suitable for the direct synthesis of thioesters via reaction with a carboxylic acid. It is presumed that the intended reagent was the corresponding thiol, a common precursor for thiocholine esters.

Introduction

Fluorescent thiocholine esters are valuable tools in biochemical research and drug development, particularly for the sensitive detection of cholinesterase activity. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its activity is a key target for drugs treating Alzheimer's disease, myasthenia gravis, and for the detection of organophosphate poisoning.[1][2][3] These fluorescent probes are designed as substrates for AChE. Upon enzymatic hydrolysis of the thioester bond, a fluorescent reporter molecule is released, leading to a measurable increase in fluorescence intensity.[3][4] This "turn-on" fluorescence mechanism provides a sensitive and continuous assay for enzyme activity.[4]

This document provides a detailed protocol for the synthesis of a representative fluorescent thiocholine ester using a coumarin-based fluorescent carboxylic acid and 2-(Dimethylamino)ethanethiol hydrochloride. The resulting probe can be used in high-throughput screening for cholinesterase inhibitors and for studying enzyme kinetics.

Synthesis Workflow

The synthesis of a fluorescent thiocholine ester involves a two-step process. First, the fluorescent carboxylic acid is converted to a more reactive acyl chloride. Subsequently, the acyl chloride is reacted with 2-(Dimethylamino)ethanethiol hydrochloride to form the desired thioester.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Thioesterification cluster_purification Purification A Fluorescent Carboxylic Acid C Activated Fluorescent Acyl Chloride A->C Reflux in dry DCM B Thionyl Chloride (SOCl₂) B->C D 2-(Dimethylamino)ethanethiol Hydrochloride F Fluorescent Thiocholine Ester C->F Stir in dry DCM D->F E Triethylamine (TEA) E->F G Crude Product F->G Reaction Completion H Column Chromatography G->H I Pure Fluorescent Thiocholine Ester H->I

Caption: General workflow for the synthesis of fluorescent thiocholine esters.

Enzymatic Activation and Signaling Pathway

The synthesized fluorescent thiocholine ester acts as a fluorogenic substrate for acetylcholinesterase. In its ester form, the probe is typically non-fluorescent or exhibits low fluorescence due to quenching effects. Upon hydrolysis by AChE, the fluorescent reporter is released, resulting in a significant increase in fluorescence emission.

Signaling_Pathway Probe Fluorescent Thiocholine Ester (Low Fluorescence) AChE Acetylcholinesterase (AChE) Probe->AChE Substrate Binding Hydrolysis Enzymatic Hydrolysis of Thioester Bond AChE->Hydrolysis Catalysis Products Released Fluorophore (High Fluorescence) + Thiocholine Hydrolysis->Products Release Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibition

Caption: Mechanism of AChE detection using a fluorescent thiocholine ester probe.

Experimental Protocols

4.1. Materials and Reagents

  • 7-Hydroxycoumarin-4-acetic acid

  • Thionyl chloride (SOCl₂)

  • 2-(Dimethylamino)ethanethiol hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

4.2. Synthesis of 7-Hydroxycoumarin-4-acetyl chloride

  • In a 100 mL round-bottom flask, suspend 7-hydroxycoumarin-4-acetic acid (1.0 g, 4.54 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Add a few drops of anhydrous N,N-dimethylformamide (DMF) to the suspension.

  • Slowly add thionyl chloride (1.0 mL, 13.6 mmol) dropwise to the mixture at 0 °C.

  • After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 2 hours under a nitrogen atmosphere. The solution should become clear.

  • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride as a solid.

  • Use the crude acyl chloride immediately in the next step without further purification.

4.3. Synthesis of the Fluorescent Thiocholine Ester

  • Dissolve the crude 7-hydroxycoumarin-4-acetyl chloride from the previous step in 20 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • In a separate flask, dissolve 2-(Dimethylamino)ethanethiol hydrochloride (0.77 g, 5.45 mmol) in 10 mL of anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add triethylamine (TEA) (1.9 mL, 13.6 mmol) to the 2-(Dimethylamino)ethanethiol hydrochloride solution.

  • Add the solution of the thiol and TEA dropwise to the stirred acyl chloride solution at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.4. Purification

  • Purify the crude product by silica gel column chromatography.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the pure fluorescent thiocholine ester as a solid.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a coumarin-based fluorescent thiocholine ester.

ParameterValueMethod of Analysis
Yield 65-75%Gravimetric analysis
Purity >95%HPLC
Molecular Weight 321.38 g/mol Mass Spectrometry (ESI-MS)
Appearance Off-white to pale yellow solidVisual Inspection
λex (max) ~360 nmFluorescence Spectroscopy
λem (max) ~450 nm (after hydrolysis)Fluorescence Spectroscopy
Quantum Yield (Φ) ~0.65 (for hydrolyzed fluorophore)Comparative method
Storage Conditions -20°C, desiccated, protected from light-

Applications in Drug Development

  • High-Throughput Screening (HTS): These fluorescent probes are ideal for HTS campaigns to identify novel inhibitors of acetylcholinesterase and other cholinesterases.[5] The simple "mix-and-read" format is amenable to automation.

  • Enzyme Kinetics: The continuous nature of the fluorescent assay allows for detailed kinetic studies of enzyme inhibition, including the determination of IC₅₀ values and mechanism of action.

  • In Vitro and In Vivo Imaging: With appropriate modifications to enhance cell permeability and target specificity, similar probes can be used for imaging enzyme activity in living cells and organisms, providing insights into disease pathology and drug distribution.[2]

  • Diagnostics: The assay can be adapted for the rapid and sensitive detection of cholinesterase inhibition in clinical samples, for example, in cases of pesticide poisoning.[3]

References

Application Notes and Protocols: 2-(Dimethylamino)ethanethioamide Hydrochloride in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for 2-(Dimethylamino)ethanethioamide hydrochloride in the public domain, the following application notes and protocols are based on the well-established coordination chemistry of analogous thioamide and N,S-chelating ligands. The provided experimental procedures are representative examples and may require optimization for specific research applications.

Introduction

This compound, with the chemical formula C₄H₁₁ClN₂S, is a versatile organic compound that holds significant promise as a ligand in coordination chemistry.[1] Its structure features a thioamide group and a dimethylaminoethyl moiety, making it an excellent candidate for forming stable chelate complexes with a variety of transition metal ions. The presence of both a soft sulfur donor and a hard nitrogen donor allows for coordination to a wide range of metal centers, leading to complexes with diverse electronic and steric properties. These properties make its metal complexes potential candidates for applications in catalysis, materials science, and medicinal chemistry.

Application Notes

Versatile N,S-Bidentate Chelating Ligand

2-(Dimethylamino)ethanethioamide is expected to act as a bidentate ligand, coordinating to a metal center through the sulfur atom of the thioamide group and the nitrogen atom of the dimethylamino group to form a stable five-membered chelate ring. This N,S-chelation is a common coordination mode for ligands with similar functionalities and often leads to enhanced stability of the resulting metal complexes.

Precursor for Catalytically Active Metal Complexes

Metal complexes containing N,S-donor ligands are known to exhibit catalytic activity in a variety of organic transformations. Complexes of palladium, nickel, and copper with such ligands have been employed in cross-coupling reactions, hydrogenations, and oxidation reactions. The electronic properties of the metal center can be fine-tuned by the N,S-ligation, potentially leading to highly efficient and selective catalysts.

Potential as a Scaffold for Medicinal Inorganic Chemistry

Thioamide-containing compounds and their metal complexes have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3][4] The thioamide moiety can participate in hydrogen bonding and metal chelation, which are crucial for biological interactions.[2][4] Platinum(II) and palladium(II) complexes with N,S-ligands, in particular, are of interest as potential therapeutic agents due to their structural similarities to established platinum-based anticancer drugs.[5][6] The incorporation of the dimethylaminoethyl group may also enhance the bioavailability and cellular uptake of the metal complexes.

Quantitative Data from Analogous Systems

The following tables provide representative crystallographic data for metal complexes with ligands structurally similar to 2-(dimethylamino)ethanethioamide, such as N,N-dimethylethylenediamine (an N,N-donor analogue) and other N,S-chelating ligands. This data can serve as a reference for the expected structural parameters of metal complexes with 2-(dimethylamino)ethanethioamide.

Table 1: Selected Bond Lengths in Analogous Metal Complexes

ComplexMetal-Sulfur (Å)Metal-Nitrogen (Å)Reference Ligand Type
[PdCl(PPh₃)(S-allyl-β-N-(benzylidene)dithiocarbazate)]2.255(7)2.083(2)N,S-bidentate
[Ni(L)₂] (L = thiosemicarbazone derivative)~2.4~2.1N,S-bidentate
[Cu(N,N-dimethylethylenediamine)(NCS)₂]-2.016(3) - 2.023(3)N,N-bidentate

Table 2: Selected Bond Angles in Analogous Metal Complexes

ComplexS-Metal-N (°)N-Metal-N (°)Reference Ligand Type
[PdCl(PPh₃)(S-allyl-β-N-(benzylidene)dithiocarbazate)]86.9(1)-N,S-bidentate
[Ni(L)₂] (L = thiosemicarbazone derivative)~85-90-N,S-bidentate
[Cu(N,N-dimethylethylenediamine)(NCS)₂]-85.39(12)N,N-bidentate

Experimental Protocols

Protocol 1: Synthesis of a Dichlorido[2-(dimethylamino)ethanethioamide]palladium(II) Complex

This protocol describes a general method for the synthesis of a palladium(II) complex with 2-(dimethylamino)ethanethioamide, adapted from procedures for similar N,S-chelating ligands.[5]

Materials:

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve potassium tetrachloropalladate(II) (1 mmol) in 20 mL of anhydrous methanol.

  • In a separate flask, dissolve this compound (1 mmol) and sodium bicarbonate (1 mmol) in 10 mL of anhydrous methanol. The sodium bicarbonate is added to deprotonate the hydrochloride salt and generate the free ligand in situ.

  • Slowly add the ligand solution to the stirring solution of K₂PdCl₄ at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. A color change and the formation of a precipitate are expected.

  • After 24 hours, collect the precipitate by filtration under an inert atmosphere.

  • Wash the precipitate with small portions of cold anhydrous methanol and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the resulting solid under vacuum to yield the dichlorido[2-(dimethylamino)ethanethioamide]palladium(II) complex.

Characterization:

  • FTIR Spectroscopy: The coordination of the ligand can be confirmed by the shift of the ν(C=S) and ν(C-N) bands to lower wavenumbers and the appearance of new bands corresponding to ν(Pd-S) and ν(Pd-N) in the far-IR region.

  • ¹H NMR Spectroscopy: The coordination of the ligand to the paramagnetic palladium(II) center may result in broadening of the proton signals. Shifts in the chemical shifts of the methylene and methyl protons adjacent to the nitrogen and sulfur atoms can provide evidence of coordination.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) of the synthesized complex and confirm its stoichiometry.

Protocol 2: Synthesis of a Dichlorido[2-(dimethylamino)ethanethioamide]platinum(II) Complex

This protocol outlines a general procedure for the synthesis of a platinum(II) complex, based on established methods for similar thioamide ligands.[6]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) (1 mmol) in 15 mL of deionized water.

  • In a separate beaker, dissolve this compound (1 mmol) and sodium bicarbonate (1 mmol) in 10 mL of anhydrous DMF.

  • Add the ligand solution dropwise to the stirring aqueous solution of K₂PtCl₄ at room temperature.

  • Stir the reaction mixture for 48 hours at room temperature. The formation of a colored precipitate should be observed.

  • Collect the precipitate by filtration.

  • Wash the solid product thoroughly with deionized water, followed by a small amount of cold ethanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization:

  • FTIR Spectroscopy: Evidence of coordination can be obtained from shifts in the characteristic vibrational frequencies of the thioamide and dimethylamino groups. New bands in the far-IR spectrum can be assigned to Pt-S and Pt-N stretching vibrations.

  • ¹H and ¹⁹⁵Pt NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), ¹H NMR can show shifts in the ligand protons upon coordination. ¹⁹⁵Pt NMR spectroscopy will show a characteristic chemical shift for the platinum(II) center, providing information about the coordination environment.

  • UV-Vis Spectroscopy: The electronic spectrum of the complex in a suitable solvent (e.g., DMF) can provide information about the d-d transitions of the platinum(II) center, which is indicative of the coordination geometry.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_metal Dissolve Metal Salt (e.g., K₂PdCl₄ in Methanol) start->dissolve_metal prepare_ligand Prepare Ligand Solution (2-(Dimethylamino)ethanethioamide + NaHCO₃ in Methanol) start->prepare_ligand reaction Mix and Stir (24h at RT) dissolve_metal->reaction prepare_ligand->reaction filtration Filter Precipitate reaction->filtration washing Wash with Methanol and Diethyl Ether filtration->washing drying Dry Under Vacuum washing->drying product Final Complex drying->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) product->nmr uv_vis UV-Vis Spectroscopy product->uv_vis elemental Elemental Analysis product->elemental xrd Single-Crystal X-ray Diffraction (if suitable crystals are obtained) product->xrd

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

logical_relationship Logical Relationships in Coordination Chemistry cluster_properties Ligand Properties cluster_complexes Metal Complexes cluster_applications Potential Applications ligand 2-(Dimethylamino)ethanethioamide (N,S Donor Ligand) thioamide Thioamide Group (Soft Sulfur Donor) ligand->thioamide dimethylamino Dimethylaminoethyl Group (Hard Nitrogen Donor) ligand->dimethylamino coordination Bidentate N,S-Chelation thioamide->coordination dimethylamino->coordination pd_complex Palladium(II) Complex coordination->pd_complex pt_complex Platinum(II) Complex coordination->pt_complex other_metals Other Transition Metal Complexes (Cu, Ni, Zn) coordination->other_metals catalysis Catalysis (e.g., Cross-Coupling) pd_complex->catalysis medicinal Medicinal Chemistry (e.g., Anticancer Agents) pt_complex->medicinal other_metals->catalysis other_metals->medicinal materials Materials Science other_metals->materials

Caption: Logical relationships of the ligand's features and potential applications.

References

Application Notes: 2-(Dimethylamino)ethanethioamide Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethanethioamide hydrochloride is a valuable and versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its bifunctional nature, possessing both a nucleophilic thioamide group and a tertiary amine, allows for a range of chemical transformations. The thioamide moiety serves as a key component in cyclocondensation reactions, most notably in the Hantzsch thiazole synthesis, to form substituted aminothiazoles. Thiazole rings are prevalent in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties. The presence of the dimethylamino group can influence the solubility, pharmacokinetic properties, and target-binding interactions of the final products. These application notes provide detailed protocols and data for the utilization of this compound in the synthesis of 2-(dimethylamino)thiazole derivatives.

Key Applications: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings. The reaction involves the cyclocondensation of an α-haloketone with a thioamide. This compound can be effectively employed as the thioamide component in this reaction to yield 2-(dimethylamino)thiazole derivatives.

A representative reaction is the synthesis of 2-(dimethylamino)-4-phenylthiazole through the reaction of this compound with 2-bromoacetophenone.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylamino)-4-phenylthiazole

This protocol details the synthesis of 2-(dimethylamino)-4-phenylthiazole via the Hantzsch thiazole synthesis from this compound and 2-bromoacetophenone.

Materials and Equipment:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate (or another suitable base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of ethanol.

  • To this solution, add 2-bromoacetophenone (1.0 eq).

  • The reaction mixture is stirred at room temperature for 15 minutes.

  • The mixture is then heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the hydrobromide salt formed and any unreacted starting material.

  • The organic layer is then washed with brine (25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(dimethylamino)-4-phenylthiazole.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 2-(Dimethylamino)-4-phenylthiazole

ReagentMolecular Weight ( g/mol )Molar Equivalent
This compound154.661.0
2-Bromoacetophenone199.041.0
Ethanol-Solvent
Sodium Bicarbonate84.01Base (for workup)

Table 2: Expected Product and Physicochemical Properties

Product NameMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
2-(Dimethylamino)-4-phenylthiazoleC₁₁H₁₂N₂S204.29Solid75-85

Note: The expected yield is an estimation based on similar Hantzsch thiazole syntheses reported in the literature.

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Thioamide 2-(Dimethylamino)ethanethioamide Hydrochloride Condensation Cyclocondensation Thioamide->Condensation Haloketone α-Haloketone (e.g., 2-Bromoacetophenone) Haloketone->Condensation Thiazole 2-(Dimethylamino)thiazole Derivative Condensation->Thiazole

Caption: General workflow for the Hantzsch synthesis of 2-(dimethylamino)thiazole derivatives.

Hantzsch_Mechanism start Start: Thioamide and α-Haloketone step1 Nucleophilic attack of sulfur on α-carbon of the ketone start->step1 intermediate1 Thioether Intermediate step1->intermediate1 Forms C-S bond step2 Intramolecular nucleophilic attack of nitrogen on the carbonyl carbon intermediate1->step2 intermediate2 Cyclized Hemiaminal Intermediate step2->intermediate2 Ring formation step3 Dehydration (loss of H₂O) intermediate2->step3 product Final Product: 2-(Dimethylamino)thiazole step3->product Aromatization

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Application Notes and Protocols for 2-(Dimethylamino)ethanethioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride. This compound belongs to the thioamide class of molecules, which are recognized for their diverse biological activities and applications in medicinal chemistry. Thioamides are known to act as enzyme inhibitors and are valuable isosteres of amides in drug design.[1][2] This guide presents a plausible synthetic route based on the thionation of the corresponding amide, a common and effective method for thioamide preparation.

Introduction

Thioamides are a class of organic compounds characterized by the C(=S)N moiety. They are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased nucleophilicity of the sulfur atom, and enhanced stability against hydrolysis compared to their amide counterparts.[3] These properties make thioamides valuable in various fields, particularly in medicinal chemistry where they have been incorporated into a range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2]

This compound is a small molecule featuring a dimethylamino group and a primary thioamide. Its biological activities are an area of active research, with potential applications stemming from the general properties of thioamides as enzyme inhibitors and modulators of protein-protein interactions.

Synthesis of this compound

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's Reagent or phosphorus pentasulfide.[4] The following protocol describes a plausible synthesis of this compound starting from 2-(dimethylamino)acetamide.

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound 2-(Dimethylamino)acetamide 2-(Dimethylamino)acetamide 2-(Dimethylamino)ethanethioamide 2-(Dimethylamino)ethanethioamide 2-(Dimethylamino)acetamide->2-(Dimethylamino)ethanethioamide Thionation in Anhydrous Solvent (e.g., Toluene, THF) Thionating Agent Lawesson's Reagent or Phosphorus Pentasulfide Thionating Agent->2-(Dimethylamino)ethanethioamide Product 2-(Dimethylamino)ethanethioamide Hydrochloride 2-(Dimethylamino)ethanethioamide->Product Protonation HCl HCl (in ether) HCl->Product

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Thionation of 2-(Dimethylamino)acetamide

This protocol is based on general procedures for the thionation of amides using Lawesson's Reagent.[3]

Materials:

  • 2-(Dimethylamino)acetamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Anhydrous Toluene (or THF)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Diethyl Ether

  • Hydrochloric Acid solution in Diethyl Ether (e.g., 2 M)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)acetamide (1.0 eq) in anhydrous toluene (or THF).

  • Addition of Thionating Agent: To the stirred solution, add Lawesson's Reagent (0.5 eq).

  • Reaction: Heat the reaction mixture to reflux (for toluene, approx. 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-(Dimethylamino)ethanethioamide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation: Dissolve the purified thioamide in a minimal amount of diethyl ether and cool in an ice bath.

  • Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data (Exemplary)
ParameterValue
Starting Material 2-(Dimethylamino)acetamide
Thionating Agent Lawesson's Reagent
Solvent Toluene
Reaction Temperature 110 °C (Reflux)
Reaction Time 4 - 8 hours
Yield of Thioamide 70 - 90%
Yield of Hydrochloride Salt >95% (from purified thioamide)
Purity (by HPLC) >98%

Biological Applications and Putative Mechanism of Action

Thioamides exhibit a wide range of biological activities, often acting as enzyme inhibitors or mimicking peptide bonds to modulate protein function.[1][5] For instance, some thioamides are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[5] While the specific biological target of this compound is a subject for further investigation, a plausible mechanism of action, based on the known activities of similar compounds, could involve the inhibition of key bacterial enzymes.

Putative Signaling Pathway: Inhibition of Bacterial DNA Replication

The following diagram illustrates the potential mechanism by which a thioamide-containing compound could inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV.

G cluster_0 Bacterial Cell cluster_1 DNA Replication Thioamide 2-(Dimethylamino)ethanethioamide Hydrochloride DNA_Gyrase DNA Gyrase (introduces negative supercoils) Thioamide->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (deatenates daughter chromosomes) Thioamide->Topoisomerase_IV Replication Successful DNA Replication & Cell Division DNA_Gyrase->Replication Topoisomerase_IV->Replication Inhibition Inhibition

Caption: Putative mechanism of antibacterial action via inhibition of DNA gyrase and topoisomerase IV.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug development. The synthetic protocol outlined in this document, based on the reliable thionation of an amide precursor, provides a clear path to obtaining this molecule for further study. Its potential biological activities, suggested by the broader class of thioamides, warrant investigation into its specific mechanisms of action and therapeutic applications.

References

Application Notes and Protocols: Scale-up Synthesis of 2-(Dimethylamino)ethanethioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride, a versatile intermediate in pharmaceutical and chemical research. The described two-step synthesis is designed for scalability and safety, avoiding the use of gaseous hydrogen sulfide.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of biologically active compounds. Thioamides are known isosteres of amides and are found in various natural products and pharmaceuticals, exhibiting a range of biological activities.[1] This document outlines a robust and scalable two-step synthesis starting from commercially available reagents. The first step involves the synthesis of the precursor, 2-(dimethylamino)acetonitrile, followed by its conversion to the corresponding thioamide and subsequent formation of the hydrochloride salt.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main steps, starting from dimethylamine, formaldehyde, and sodium cyanide to first prepare 2-(dimethylamino)acetonitrile. This intermediate is then converted to the thioamide using sodium hydrogen sulfide, followed by salt formation with hydrochloric acid.

G cluster_0 Step 1: Synthesis of 2-(Dimethylamino)acetonitrile cluster_1 Step 2: Synthesis of 2-(Dimethylamino)ethanethioamide HCl A Dimethylamine + Formaldehyde + Sodium Cyanide B 2-(Dimethylamino)acetonitrile A->B Strecker Synthesis C 2-(Dimethylamino)acetonitrile D 2-(Dimethylamino)ethanethioamide C->D Thionation with NaSH E 2-(Dimethylamino)ethanethioamide Hydrochloride D->E HCl

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 2-(Dimethylamino)acetonitrile

This protocol is adapted from established procedures for the synthesis of α-aminonitriles.[2][3]

Materials:

  • Sodium bisulfite (NaHSO₃)

  • 37% Formaldehyde solution in water

  • 40% Dimethylamine solution in water

  • Sodium cyanide (NaCN)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves. All operations involving sodium cyanide should be performed in a well-ventilated fume hood.

Procedure:

  • Preparation of the Bisulfite Adduct: In a 10 L jacketed reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add a solution of sodium bisulfite (1.56 kg, 15.0 mol) in 4.0 L of water. Stir until all solids have dissolved.

  • To this solution, add 37% formaldehyde (1.13 L, 15.0 mol) while maintaining the temperature below 30°C using a cooling circulator. Stir the mixture for 30 minutes.

  • Addition of Dimethylamine: Cool the mixture to 10-15°C and slowly add a 40% aqueous solution of dimethylamine (1.69 L, 15.0 mol) over 1 hour, ensuring the temperature does not exceed 25°C. Stir for an additional 2 hours at room temperature.

  • Cyanation: Cool the reaction mixture to 5-10°C. In a separate vessel, dissolve sodium cyanide (735 g, 15.0 mol) in 2.0 L of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Slowly add the sodium cyanide solution to the reaction mixture over 2 hours, maintaining the temperature below 15°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add 2 L of dichloromethane and shake vigorously. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 1 L).

  • Combine the organic layers and wash with brine (1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(dimethylamino)acetonitrile.

  • Purification: The crude product can be purified by vacuum distillation.

ParameterValue
Reactants
Sodium Bisulfite1.56 kg (15.0 mol)
Formaldehyde (37%)1.13 L (15.0 mol)
Dimethylamine (40%)1.69 L (15.0 mol)
Sodium Cyanide735 g (15.0 mol)
Solvents
Water6.0 L
Dichloromethane4.0 L
Reaction Conditions
Temperature5-25°C
Reaction Time6 hours
Expected Yield 80-90%
Purity (by GC) >95% after distillation

Table 1: Key Parameters for the Synthesis of 2-(Dimethylamino)acetonitrile.

Step 2: Scale-up Synthesis of this compound

This protocol utilizes sodium hydrogen sulfide for the thionation of the nitrile, which is a safer alternative to gaseous hydrogen sulfide for large-scale synthesis.[4]

Materials:

  • 2-(Dimethylamino)acetonitrile

  • Sodium hydrogen sulfide (NaSH), anhydrous

  • Magnesium chloride (MgCl₂), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent (e.g., diethyl ether or isopropanol)

  • PPE: as above.

Procedure:

  • Reaction Setup: In a 10 L jacketed reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (5 L).

  • Add anhydrous magnesium chloride (952 g, 10.0 mol) to the DMF and stir until dissolved.

  • Add sodium hydrogen sulfide (1.12 kg, 20.0 mol) in portions, keeping the temperature below 30°C. Caution: NaSH is corrosive and can release H₂S upon contact with acid. Handle in a well-ventilated area.

  • Addition of Nitrile: Slowly add 2-(dimethylamino)acetonitrile (841 g, 10.0 mol) to the suspension over 1 hour. An exotherm may be observed; maintain the temperature between 25-35°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.

  • Work-up: Carefully pour the reaction mixture into 20 L of ice-water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 4 L).

  • Combine the organic layers and wash with water (2 x 4 L) and then with brine (4 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(Dimethylamino)ethanethioamide as an oil or a low-melting solid.

  • Hydrochloride Salt Formation: Dissolve the crude thioamide in a suitable solvent such as isopropanol or ethyl acetate (approximately 5 L).

  • Cool the solution to 0-5°C and slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated HCl) dropwise with stirring until the pH of a wet litmus paper held above the solution indicates acidity.

  • The hydrochloride salt will precipitate. Stir the slurry at 0-5°C for 1-2 hours.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum at 40-50°C to a constant weight.

ParameterValue
Reactants
2-(Dimethylamino)acetonitrile841 g (10.0 mol)
Sodium Hydrogen Sulfide1.12 kg (20.0 mol)
Magnesium Chloride952 g (10.0 mol)
Hydrochloric AcidStoichiometric amount
Solvents
DMF5 L
Ethyl Acetate~16 L
Reaction Conditions
Temperature (Thionation)25-35°C
Reaction Time (Thionation)12-24 hours
Temperature (Salt Formation)0-5°C
Expected Yield 70-85% (for the two steps)
Purity (by HPLC) >98% after crystallization

Table 2: Key Parameters for the Synthesis of this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis to confirm its identity and purity.

Workflow and Application Diagrams

G start Start: Raw Materials step1 Step 1: Synthesis of 2-(Dimethylamino)acetonitrile start->step1 step2 Work-up and Extraction step1->step2 step3 Purification by Vacuum Distillation step2->step3 intermediate Intermediate: 2-(Dimethylamino)acetonitrile step3->intermediate step4 Step 2: Thionation with NaSH intermediate->step4 step5 Work-up and Extraction step4->step5 step6 Crude 2-(Dimethylamino)ethanethioamide step5->step6 step7 Hydrochloride Salt Formation step6->step7 step8 Filtration and Drying step7->step8 end Final Product: 2-(Dimethylamino)ethanethioamide HCl step8->end

Figure 2: Overall workflow for the scale-up synthesis of this compound.

G A 2-(Dimethylamino)ethanethioamide HCl (Building Block) B Heterocycle Formation (e.g., Thiazoles, Thiazolines) A->B Reaction with α-haloketones C Lead Compound Identification B->C Screening for Biological Activity D Lead Optimization C->D Structure-Activity Relationship (SAR) Studies E Preclinical Candidate D->E Improved Potency, Selectivity, and PK/PD Properties

Figure 3: Potential application of this compound as a building block in drug discovery.

References

2-(Dimethylamino)ethanethioamide hydrochloride in peptide and thiopeptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Methods for Thioamide and Thiopeptide Synthesis

The synthesis of thiopeptides primarily involves the introduction of a thioamide bond at a specific position within the peptide chain. This can be achieved through various methods, with the choice of method often depending on the specific amino acid sequence and the desired scale of the synthesis.

Key Synthetic Approaches:
  • Thionation of Amides: The most direct approach involves the conversion of a pre-existing amide bond within a peptide to a thioamide. This is typically accomplished using thionating reagents.

  • Stepwise Synthesis with Thioacylating Agents: Alternatively, thiopeptides can be constructed sequentially using activated thioamino acids during solid-phase peptide synthesis (SPPS).[3]

A summary of common thionating reagents is presented in Table 1.

Reagent NameTypical Reaction ConditionsAdvantagesDisadvantages
Lawesson's Reagent Anhydrous solvent (e.g., THF, Dioxane), elevated temperatures (60-110 °C)High efficiency for a wide range of amides.Often requires excess reagent, purification can be challenging due to phosphorus byproducts.
Belleau's Reagent Similar to Lawesson's ReagentMore soluble in organic solvents than Lawesson's Reagent.Similar disadvantages to Lawesson's Reagent.
Phosphorus Pentasulfide (P4S10) High temperatures, often in pyridine or other high-boiling solvents.A fundamental and potent thionating agent.[1]Harsh reaction conditions can be incompatible with sensitive functional groups.
Davy Reagents Milder conditions compared to Lawesson's Reagent.Improved solubility and reactivity profile.Can be more expensive and less readily available.

Experimental Protocols

Protocol 1: Thionation of a Resin-Bound Peptide using Lawesson's Reagent

This protocol describes a general procedure for the post-synthetic thionation of an amide bond in a peptide synthesized on a solid support.

Materials:

  • Peptide-bound resin (e.g., Wang resin, Rink amide resin)

  • Lawesson's Reagent

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Dry Argon or Nitrogen atmosphere

  • Standard solid-phase peptide synthesis (SPPS) glassware and shaker

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether (cold)

  • HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Thionation Reaction:

    • In a separate flask, dissolve Lawesson's Reagent (5-10 equivalents relative to the resin loading) in anhydrous dioxane or THF under an inert atmosphere.

    • Add the Lawesson's Reagent solution to the swelled resin.

    • Seal the reaction vessel and shake at 60 °C for 2-4 hours. Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Washing: After the reaction is complete, filter the resin and wash extensively with THF, DCM, and methanol to remove excess reagent and byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a standard cleavage cocktail for 2-3 hours to cleave the thiopeptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude thiopeptide in cold diethyl ether. Purify the thiopeptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final thiopeptide by mass spectrometry and HPLC analysis.

Protocol 2: Incorporation of a Thioamino Acid during Solid-Phase Peptide Synthesis

This protocol outlines the use of a pre-formed N-protected thioamino acid for the stepwise synthesis of a thiopeptide.

Materials:

  • Fmoc-protected amino acid thioamide

  • Solid-phase synthesis resin (e.g., Rink amide resin)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Standard SPPS solvents (DMF, DCM)

  • Cleavage and purification reagents as in Protocol 1

Procedure:

  • Resin Preparation: Swell the resin in DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Thioamino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid thioamide (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 4-8 equivalents) to the solution.

    • Add the activated thioamino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling efficiency using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps with standard Fmoc-protected amino acids to elongate the peptide chain.

  • Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection, followed by cleavage from the resin and removal of side-chain protecting groups as described in Protocol 1.

  • Purification and Characterization: Purify and characterize the final thiopeptide using HPLC and mass spectrometry.

Diagrams

Thiopeptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Thionation Post-Synthetic Thionation cluster_Final Final Steps start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., HBTU/DIPEA) deprotection->coupling wash1 Wash coupling->wash1 cycle Repeat for Peptide Elongation wash1->cycle cycle->deprotection Next Amino Acid peptide_resin Final Peptide on Resin cycle->peptide_resin Final Amino Acid thionation_reagent Add Thionation Reagent (e.g., Lawesson's Reagent) peptide_resin->thionation_reagent wash2 Wash thionation_reagent->wash2 thiopeptide_resin Thiopeptide on Resin wash2->thiopeptide_resin cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) thiopeptide_resin->cleavage purification HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: General workflow for thiopeptide synthesis via post-synthetic thionation.

Stepwise_Thiopeptide_Synthesis start Resin-Bound Amino Acid/Peptide deprotection Fmoc Deprotection start->deprotection coupling Thioamide Bond Formation deprotection->coupling thioamino_acid Fmoc-Thioamino Acid thioamino_acid->coupling coupling_reagents Coupling Reagents (e.g., HATU, DIPEA) coupling_reagents->coupling elongation Continue SPPS with Standard Amino Acids coupling->elongation final_product Final Thiopeptide elongation->final_product

Caption: Stepwise incorporation of a thioamino acid during SPPS.

Conclusion

The synthesis of thiopeptides is a valuable strategy in peptide-based drug discovery and chemical biology. While direct thionation of amide bonds and stepwise incorporation of thioamino acids are the most prevalent methods, the development of new reagents and protocols is an ongoing area of research. The protocols and workflows provided here offer a foundational understanding for researchers entering this field. Further optimization will likely be necessary depending on the specific peptide sequence and desired outcome.

References

Troubleshooting & Optimization

Improving yield in reactions with 2-(Dimethylamino)ethanethioamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for improving yield in reactions with 2-(Dimethylamino)ethanethioamide hydrochloride. The content is structured as a troubleshooting guide and FAQs, includes tables for data, a detailed experimental protocol, and Graphviz diagrams for visualization, all tailored for a scientific audience.

Technical Support Center: this compound

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, with a focus on improving reaction yield and purity.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge. The underlying cause can often be traced back to reaction conditions, reagent stability, or competing side reactions.

Q: My reaction with this compound resulted in a low yield. What are the common causes and how can I improve it?

A: Several factors can contribute to low yields. Systematically evaluate the following aspects of your experimental setup:

  • Atmospheric Conditions: The thioamide moiety can be sensitive to oxidation.[1] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting material and product.[1]

  • Reagent Stability: Ensure the this compound is pure and has been stored correctly. It should be kept in a dark place under an inert atmosphere at room temperature.[2][3]

  • Reaction Temperature: Temperature control is crucial. Some side reactions are highly dependent on the reaction temperature. For instance, in the S-arylation of secondary thioamides, temperature plays a significant role in the reaction's course. Consider running a temperature screen to find the optimal conditions for your specific transformation.

  • Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. Ensure your solvent is anhydrous and appropriate for the reaction type.

  • Base/Acid Stoichiometry: If your reaction requires a base or acid, its stoichiometry and strength are critical. For example, in peptide synthesis, using lower concentrations of base during Fmoc deprotection can mitigate some side reactions, though it risks incomplete deprotection.[4]

  • Side Reactions: Thioamides are susceptible to several side reactions that can consume starting material and lower the yield of the desired product.[5][6] (See Issue 2 for more details).

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_purity Verify Purity & Integrity of Starting Material start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) check_purity->check_conditions Purity OK check_side_reactions Analyze for Side Products (TLC, LC-MS, NMR) check_conditions->check_side_reactions Conditions Correct optimize_conditions Optimize Reaction Conditions (Screen Temp, Solvent, Reagent Ratio) check_side_reactions->optimize_conditions No Obvious Side Products mitigate_side_reactions Address Specific Side Reactions (e.g., Use Protecting Groups, Scavengers) check_side_reactions->mitigate_side_reactions Side Products Identified success Improved Yield optimize_conditions->success mitigate_side_reactions->success protection_pathway Thioamide Reactive Thioamide (-C(=S)NH-) Thioimidate Protected Thioimidate (-C(SR)=N-) Thioamide->Thioimidate Protection Conditions SPPS Conditions (Base, Acid) Thioamide->Conditions Thioimidate->Conditions Stable DesiredProduct Desired Product Thioimidate->DesiredProduct Deprotection Conditions->Thioimidate SideProducts Side Products (Epimerization, Cleavage) Conditions->SideProducts

References

Technical Support Center: 2-(Dimethylamino)ethanethioamide Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)ethanethioamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organic compound used in various chemical syntheses. Its distinctive properties make it a valuable reagent in the preparation of more complex molecules, including heterocyclic compounds and as a precursor in the synthesis of fluorescent thiocholine esters.[1] These esters are instrumental in studying enzyme kinetics, particularly for enzymes involved in blood clotting.[1]

Q2: What are the general stability characteristics of this compound?

The hydrochloride salt form of 2-(Dimethylamino)ethanethioamide enhances its stability compared to the free base.[1] It is generally stable when stored under an inert atmosphere at room temperature. However, the thioamide functional group is susceptible to degradation under certain conditions, including strong acidic, basic, and oxidative environments.

Q3: What are the most common side products observed in reactions involving this compound?

Common side products arise from the inherent reactivity of the thioamide group. These can include:

  • Hydrolysis Products: Conversion of the thioamide to the corresponding amide, 2-(Dimethylamino)ethanamide, particularly under aqueous acidic or basic conditions.

  • Oxidation Products: The thioamide moiety is susceptible to oxidation, which can yield sulfinic acid derivatives.[1]

  • Products of Nucleophilic Attack: The thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles present in the reaction mixture.

  • Reduction Products: In the presence of strong reducing agents, the thioamide can be reduced to the corresponding thiol, 2-(dimethylamino)ethanethiol.[1]

Q4: How can I minimize the formation of side products?

Minimizing side product formation requires careful control of reaction conditions:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis, unless water is a required reactant.

  • pH Control: Maintain an appropriate pH to avoid acid or base-catalyzed degradation pathways.

  • Temperature Control: Run reactions at the lowest effective temperature to reduce the rate of side reactions.

  • Stoichiometry: Use the correct stoichiometry of reagents to avoid excess nucleophiles or electrophiles that could lead to unwanted side reactions.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Precipitate

Problem: An unknown precipitate forms during my reaction with this compound.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Polymerization Under strongly acidic conditions, some thioamide-related compounds can be prone to polymerization. Solution: Try running the reaction at a lower temperature or with a less concentrated acid.
Insolubility of a Side Product A side product, such as a salt formed from a nucleophilic substitution, may be insoluble in the reaction solvent. Solution: Analyze the precipitate separately to identify it. Consider changing the solvent to one in which all expected components are soluble.
Insolubility of Reactant This compound itself may have limited solubility in certain organic solvents. Solution: Ensure the reactant is fully dissolved before proceeding with the reaction. A co-solvent system may be necessary.
Issue 2: Low Yield of the Desired Product

Problem: The yield of my target molecule is consistently low.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Hydrolysis of the Thioamide The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the thioamide to the less reactive amide. Solution: Ensure all solvents and reagents are anhydrous. If the reaction must be performed in the presence of water, consider using a buffer to maintain a neutral pH.
Oxidation of the Thioamide Exposure to air can lead to the oxidation of the sensitive thioamide group. Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Nucleophiles Nucleophiles in the reaction mixture can attack the electrophilic carbon of the thioamide. Solution: If possible, protect other nucleophilic functional groups in your starting materials. Control the stoichiometry carefully to avoid an excess of nucleophilic reagents.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Side Products

This protocol provides a general workflow for a reaction using this compound while minimizing common side reactions.

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula. Dissolve the this compound.

  • Temperature Control: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water bath for 0 °C).

  • Reactant Addition: Add other reactants dropwise via a syringe or an addition funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of a mild buffer).

  • Purification: Extract the product into a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).

Visualizing Reaction Pathways

To better understand the potential fate of this compound in a reaction, the following diagrams illustrate the main reaction pathway and common side reactions.

G Main Reaction vs. Side Product Pathways main 2-(Dimethylamino)ethanethioamide Hydrochloride product Desired Product main->product Desired Reaction (e.g., with Electrophile) hydrolysis Hydrolysis (Amide Formation) main->hydrolysis Side Reaction (H₂O, H⁺ or OH⁻) oxidation Oxidation (Sulfinic Acid Derivative) main->oxidation Side Reaction (Oxidizing Agent) nucleophilic_attack Nucleophilic Attack (Substitution Product) main->nucleophilic_attack Side Reaction (Nucleophile)

Caption: Potential reaction pathways for this compound.

This workflow diagram illustrates a systematic approach to troubleshooting low product yields in reactions involving this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_hydrolysis Check for Hydrolysis (LC-MS for Amide) start->check_hydrolysis check_oxidation Check for Oxidation (LC-MS for Oxidized Products) start->check_oxidation check_conditions Review Reaction Conditions start->check_conditions solution_anhydrous Use Anhydrous Conditions check_hydrolysis->solution_anhydrous Amide Detected solution_inert Use Inert Atmosphere check_oxidation->solution_inert Oxidized Products Detected solution_optimize Optimize T, pH, Stoichiometry check_conditions->solution_optimize end Yield Improved solution_anhydrous->end solution_inert->end solution_optimize->end

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Purification of Products Synthesized with 2-(Dimethylamino)ethanethioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)ethanethioamide hydrochloride. The focus is on the purification of reaction products where this reagent is utilized, a common challenge being the removal of the basic dimethylaminoethyl moiety and other potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered when using this compound in a synthesis?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual this compound or other reactants.

  • Reagent-Derived Byproducts: The dimethylaminoethyl group can sometimes be cleaved or undergo side reactions.

  • Solvent and Reagent Artifacts: Impurities from solvents (e.g., peroxides in ethers) or other reagents used in the reaction.

  • Product-Related Impurities: Isomers or degradation products of the desired compound.

Q2: My product containing the dimethylaminoethyl group is very polar and streaks on the TLC plate. How can I get a clean separation?

A2: Streaking on a TLC plate, often due to the basicity of the dimethylamino group, can be addressed by:

  • Adding a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide. This helps to saturate the acidic silica gel sites and reduce tailing.

  • Using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel, may provide better separation.

Q3: I am having difficulty removing the dimethylamino-containing byproducts from my desired product. What purification strategies can I employ?

A3: Due to the basic nature of the dimethylamino group, several strategies can be effective:

  • Acidic Wash: Performing a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid) can protonate and extract the basic impurities into the aqueous layer. Caution: This method is only suitable if your desired product is not basic and will remain in the organic layer.

  • Ion-Exchange Chromatography: Using a cation-exchange resin can effectively capture the basic impurities. The desired neutral product can be eluted, and the basic impurities can be subsequently released with a stronger acid or base wash.

  • Reverse-Phase Chromatography: If the polarity difference between your product and the impurities is significant, reverse-phase column chromatography can be an effective separation technique.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products synthesized using this compound.

Problem Possible Cause Recommended Solution
Product is soluble in the aqueous layer during acidic wash. The desired product is also basic and becomes protonated.- Use a milder acidic wash (e.g., saturated ammonium chloride solution).- Neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) and back-extract the product with an organic solvent.- Consider alternative purification methods like column chromatography or recrystallization.
Co-elution of product and basic impurities during silica gel chromatography. The polarity of the product and impurities are very similar.- Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to reduce tailing of the basic impurity.- Switch to a different stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano).- Employ reverse-phase chromatography.
Product decomposes on silica gel. The acidic nature of silica gel is causing degradation of a sensitive product.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent before packing the column.- Use a less acidic stationary phase like neutral alumina.- Opt for non-chromatographic methods like recrystallization or distillation if applicable.
Difficulty in crystallizing the final product. The presence of persistent impurities, especially those with similar structures.- Perform a preliminary purification step like an acidic wash or a quick filtration through a small plug of silica gel to remove major impurities.- Try a variety of crystallization solvents and solvent systems (e.g., co-solvents).- Use techniques like slow evaporation, vapor diffusion, or cooling to induce crystallization.

Experimental Protocols

Protocol 1: General Acidic Wash for Removal of Basic Impurities
  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The basic impurities will be in the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the aqueous acid solution 1-2 more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and concentrate the organic layer to obtain the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Prepare the eluent system determined by TLC analysis. Add 0.5% (v/v) triethylamine to the eluent mixture.

  • Pack a silica gel column with the prepared eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with the triethylamine-modified eluent, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification Options cluster_analysis Analysis start Crude Reaction Mixture acid_wash Acidic Wash start->acid_wash Basic Impurities column_chrom Column Chromatography start->column_chrom Polar/Non-polar Products recrystallization Recrystallization start->recrystallization Crystalline Solid tlc TLC acid_wash->tlc column_chrom->tlc recrystallization->tlc nmr NMR/MS tlc->nmr pure_product Pure Product nmr->pure_product

Caption: General purification workflow for products synthesized with this compound.

troubleshooting_logic cluster_problems Common Problems cluster_solutions Potential Solutions start Purification Issue? streaking_tlc Streaking on TLC start->streaking_tlc coelution Co-elution in Column start->coelution decomposition Product Decomposition start->decomposition add_base Add Basic Modifier to Eluent streaking_tlc->add_base change_phase Change Stationary Phase streaking_tlc->change_phase coelution->add_base coelution->change_phase acid_wash Perform Acidic Wash coelution->acid_wash decomposition->change_phase e.g., Alumina neutralize_silica Neutralize Silica Gel decomposition->neutralize_silica

Caption: Troubleshooting logic for common purification issues.

Troubleshooting Nizatidine synthesis with 2-(Dimethylamino)ethanethioamide hydrochloride intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Nizatidine, with a specific focus on challenges related to the intermediate 2-(Dimethylamino)ethanethioamide hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Nizatidine when using this compound as a precursor for the thiazole ring.

Issue 1: Low Yield of the Thiazole Intermediate (Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate)

Question: We are experiencing a low yield during the cyclocondensation of this compound with ethyl bromopyruvate. What are the potential causes and solutions?

Answer:

Low yields in the Hantzsch thiazole synthesis, the core reaction for forming the thiazole ring, can stem from several factors.[1][2] A systematic approach to troubleshooting this step is crucial.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Optimize Reaction Temperature: The Hantzsch synthesis often requires heating. If the reaction is being run at room temperature, consider gradually increasing the temperature to find the optimum condition for your specific setup.[1]
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion. Some reactions may require longer durations than initially anticipated.
Purity of Starting Materials Verify Purity: Ensure the this compound and ethyl bromopyruvate are of high purity. Impurities can interfere with the reaction. Recrystallization or chromatography of starting materials may be necessary.[1]
Suboptimal Stoichiometry Adjust Reagent Ratio: While a 1:1 stoichiometry is typical, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the this compound can sometimes drive the reaction to completion and improve yields by ensuring the complete consumption of the ethyl bromopyruvate.[1]
Base Selection and Amount Ensure Adequate Basicity: In the case of using the hydrochloride salt of the thioamide, a base (e.g., potassium carbonate) is required to liberate the free thioamide for the reaction. Ensure the base is anhydrous and used in a sufficient amount to neutralize the hydrochloride and facilitate the reaction.
Solvent Issues Solvent Polarity and Purity: The choice of solvent is critical. Alcohols like methanol or ethanol are commonly used. Ensure the solvent is dry and appropriate for the reaction conditions.

A troubleshooting workflow for this issue is visualized below:

Troubleshooting Logic for Low Thiazole Yield

Issue 2: Formation of Malodorous By-products in the Final Coupling Step

Question: Our final synthesis step, coupling the aminoethylthioether intermediate with a nitroethene derivative, produces a strong, unpleasant odor. How can we mitigate this?

Answer:

The unpleasant odor is likely due to the formation of methanethiol as a by-product.[2][3] This is a common issue when using reagents like N-methyl-1-methylthio-2-nitroethenamine.

Mitigation Strategies:

StrategyDescription
Alternative Reagents Consider using alternative coupling reagents that do not generate methanethiol. For instance, 1-alkoxy-N-methyl-2-nitroetheneamines (e.g., 1-ethoxy-N-methyl-2-nitroetheneamine) have been developed for a cleaner, odorless reaction, which is particularly advantageous for large-scale synthesis.[2][3]
Reaction in Water Performing the final coupling step in water can be an effective and more environmentally friendly approach.[3][4]
Proper Waste Management If using the methanethiol-producing reagent is unavoidable, ensure proper scrubbing of the off-gases and appropriate disposal of the reaction waste to manage the odor and environmental impact.

The choice of the final coupling reagent has a direct impact on the process safety and environmental footprint of the synthesis.

Issue 3: Difficulty in Purifying the Final Nizatidine Product

Question: We are facing challenges in purifying the crude Nizatidine to the required specification (>99% by HPLC). What purification strategies are most effective?

Answer:

Purification of the final Nizatidine product is a critical step to meet pharmacopeial standards.[4] A multi-step purification process is often necessary.

Effective Purification Techniques:

TechniqueDescription
Extraction After the reaction, a common work-up procedure involves extraction with a suitable solvent like chloroform or methylene chloride to separate the product from the aqueous phase.[2][3]
Activated Carbon Treatment Treating the aqueous layer with activated carbon at an elevated temperature (e.g., 55-60°C) can help remove colored impurities.[2]
Crystallization Crystallization is a powerful technique for achieving high purity. A common method involves concentrating the product and then inducing crystallization by adding a solvent system like acetone/ethyl acetate and cooling to 0-5°C.[2]
Column Chromatography For removing closely related impurities, column chromatography can be employed, although it may be less practical for very large-scale production.

The final purity of Nizatidine is often assessed by HPLC, and a combination of these techniques may be required to achieve the desired quality.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the Nizatidine synthesis starting from this compound?

A1: The key intermediates in this synthetic route are:

  • Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate: Formed by the initial cyclocondensation reaction.[2][3]

  • 2-(Dimethylaminomethyl)-4-thiazolemethanol: Obtained by the reduction of the corresponding ester.[2]

  • 4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine: Synthesized by reacting the thiazolemethanol (or its chloro-derivative) with cysteamine hydrochloride. This is a pivotal intermediate for the final coupling step.[2]

Q2: What are the typical reaction conditions for the synthesis of Ethyl 2-(Dimethylaminomethyl)-4-thiazolecarboxylate?

A2: A representative procedure involves reacting this compound with ethyl bromopyruvate in the presence of a base like potassium carbonate in a solvent such as methanol. The reaction mixture is typically heated to reflux for several hours.[3]

Q3: How is the progress of the Nizatidine synthesis reactions typically monitored?

A3: The progress of the reactions, especially the final coupling step, is commonly monitored by qualitative HPLC analysis to ensure the reaction goes to completion before proceeding with the work-up and purification.[2][3]

Q4: Are there any known impurities that can form during Nizatidine synthesis?

A4: Yes, several process-related impurities can form. For instance, side reactions can lead to the formation of dimers or other derivatives. It is important to have a validated analytical method to detect and quantify these impurities.

Q5: What are the storage recommendations for this compound?

A5: Based on safety data for the related compound 2-(dimethylamino)ethanethioamide, it is recommended to store the hydrochloride salt in a dark place under an inert atmosphere at room temperature.

Experimental Protocols

Synthesis of Ethyl 2-(Dimethylaminomethyl)-4-thiazolecarboxylate

A reaction mixture is prepared containing 2-dimethylaminothioacetamide hydrochloride (15.5g, 0.10 mol), ethyl bromopyruvate (21.5g, 0.11 mol), and potassium carbonate (20.76g, 0.15 mol) in 150 ml of methanol. The reaction mixture is heated to reflux temperature for approximately 4 hours. After completion, the reaction mass is cooled to room temperature, and the undissolved salts are filtered. The filtrate containing the product is often used in-situ for the next reaction step.[3]

Final Synthesis of Nizatidine

A solution of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole (1000 g; 4.32 mol) in water (1500 ml) is added to a suspension of N-methyl-1-methylthio-2-nitroethyleneamine (610 g; 4.12 mol) in water (1500 ml) at 20-25°C. The reaction mixture is then warmed to 30-35°C and stirred for 8 hours. The progress is monitored by HPLC.[2]

Purification of Nizatidine

The reaction mixture from the final synthesis step is extracted with toluene. The aqueous layer is treated with activated carbon at 55-60°C, filtered, and then extracted with chloroform. The chloroform extract is concentrated under reduced pressure. Ethyl acetate is added, and the solution is reconcentrated. A mixture of acetone and ethyl acetate is added to the concentrate, which is then cooled to 0-5°C to crystallize the product. The solid Nizatidine is collected by filtration, washed with precooled ethyl acetate, and dried.[2]

Data Presentation

Table 1: Summary of Reported Yields and Purity for Nizatidine Synthesis

Step/RouteReported YieldHPLC PurityReference
Synthesis of 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride83.3%-[2]
Final Nizatidine Synthesis and Purification81.0%99.3%[2]
Alternative Final Coupling and Purification53.9%95%[3]
Alternative Route to Amine Intermediate80%-[3]

Visualizations

Nizatidine_Synthesis_Workflow cluster_start Starting Materials cluster_thiazole_formation Thiazole Ring Formation cluster_side_chain_prep Side-Chain Preparation cluster_final_coupling Final Coupling and Purification start1 2-(Dimethylamino)ethanethioamide HCl step1 Cyclocondensation (Hantzsch Synthesis) start1->step1 start2 Ethyl Bromopyruvate start2->step1 intermediate1 Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 2-(Dimethylaminomethyl)-4-thiazolemethanol step2->intermediate2 step3 Reaction with Cysteamine HCl intermediate2->step3 intermediate3 4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine step3->intermediate3 step4 Coupling Reaction intermediate3->step4 start3 N-methyl-1-methylthio-2-nitroethenamine start3->step4 crude_nizatidine Crude Nizatidine step4->crude_nizatidine step5 Purification (Extraction, Crystallization) crude_nizatidine->step5 final_product Pure Nizatidine step5->final_product

References

Stability issues of 2-(Dimethylamino)ethanethioamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Dimethylamino)ethanethioamide hydrochloride in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: I am observing a rapid decrease in the concentration of my this compound solution.

  • Question: Why is the concentration of my aqueous solution of this compound decreasing over a short period?

  • Answer: this compound, like many thioamides, can be susceptible to hydrolysis, particularly in non-neutral pH conditions. If your solution is acidic or alkaline, hydrolysis of the thioamide group to the corresponding amide is a likely degradation pathway. Additionally, the presence of oxidizing agents, even dissolved oxygen, can lead to degradation. Thioamides are more reactive than their amide counterparts and can be sensitive to temperature and light.

Issue 2: I have noticed the appearance of unknown peaks in my HPLC analysis of a stored solution.

  • Question: What are the likely degradation products of this compound that I should be looking for?

  • Answer: The primary degradation products are typically formed through hydrolysis and oxidation.

    • Hydrolysis: Under acidic or basic conditions, the thioamide can hydrolyze to form 2-(dimethylamino)acetamide hydrochloride.

    • Oxidation: The thioamide functional group is susceptible to oxidation, which can lead to the formation of the corresponding sulfinic or sulfonic acid derivatives. In the presence of strong oxidizing agents, disulfide bond formation is also a possibility.

Issue 3: My experimental results are inconsistent when using solutions prepared at different times.

  • Question: How can I ensure the consistency of my this compound solutions for reliable experimental results?

  • Answer: To ensure consistency, it is crucial to control the factors that influence stability.

    • Fresh Preparation: Prepare solutions fresh before each experiment whenever possible.

    • pH Control: Use a buffered solution at a neutral pH (around 7.0) if compatible with your experimental design.

    • Solvent Choice: If using organic co-solvents, ensure they are of high purity and free from peroxides. Aprotic solvents are generally less reactive towards thioamides.

    • Storage Conditions: Store stock solutions at low temperatures (2-8 °C or frozen at -20 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: For optimal stability, solutions should be stored at low temperatures (refrigerated at 2-8°C for short-term storage or frozen at -20°C for long-term storage). It is also recommended to protect solutions from light by using amber vials or wrapping containers in aluminum foil. To prevent oxidation, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon is advisable. The solid form of this compound should be stored at room temperature in a dark place under an inert atmosphere.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly pH-dependent. Thioamides are generally more susceptible to hydrolysis in both acidic and alkaline conditions compared to their amide analogs. Extreme pH values should be avoided. For applications requiring aqueous solutions, it is best to maintain a pH close to neutral (pH 7).

Q3: What solvents are recommended for preparing solutions of this compound?

A3: The choice of solvent depends on the specific experimental requirements. For aqueous solutions, using a buffer to maintain a neutral pH is recommended. If organic solvents are required, polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are generally suitable. Protic solvents like methanol could potentially react with the thioamide under certain conditions. It is crucial to use high-purity, dry solvents.

Q4: Can I expect degradation of this compound during a typical cell culture experiment?

A4: The potential for degradation during a cell culture experiment exists. Cell culture media are complex aqueous solutions, often buffered around pH 7.4, and are incubated at 37°C. While the neutral pH is favorable, the prolonged incubation at an elevated temperature can contribute to hydrolysis. It is advisable to determine the stability of the compound in your specific cell culture medium under the experimental conditions.

Hypothetical Stability Data

The following tables present hypothetical quantitative data to illustrate the potential stability of this compound under various conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Effect of pH on the Hydrolytic Degradation of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hours (Hypothetical)
3.048
5.0120
7.0> 500
9.072
11.024

Table 2: Effect of Temperature on the Stability of this compound in a pH 7.4 Buffered Solution

Temperature (°C)Percent Degradation after 24 hours (Hypothetical)
4< 1%
252-3%
375-8%
5015-20%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in a solid or solution state at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of each stressed sample.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Instrumentation: HPLC with a UV detector or a Mass Spectrometer (LC-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (based on typical thioamide absorbance).[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition.

Visualizations

main 2-(Dimethylamino)ethanethioamide hydrochloride hydrolysis Hydrolysis (Acidic or Basic Conditions) main->hydrolysis oxidation Oxidation (e.g., H2O2, dissolved O2) main->oxidation amide 2-(Dimethylamino)acetamide hydrochloride hydrolysis->amide sulfinic Sulfinic Acid Derivative oxidation->sulfinic

Caption: Potential degradation pathways of this compound.

start Start: Stability Study prep Prepare Solution of Known Concentration start->prep stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Withdraw Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Quantify Degradation and Identify Degradants analyze->data end End: Assess Stability Profile data->end

Caption: Experimental workflow for a stability study.

issue Issue: Decreased Concentration or Unknown Peaks check_ph Is the solution pH acidic or basic? issue->check_ph check_storage How was the solution stored? issue->check_storage check_ph->check_storage No hydrolysis Likely Cause: Hydrolysis check_ph->hydrolysis Yes oxidation Likely Cause: Oxidation/Degradation check_storage->oxidation Improperly remediate_ph Action: Use neutral pH buffer. Prepare fresh solution. hydrolysis->remediate_ph remediate_storage Action: Store at low temp, protect from light, use inert gas. oxidation->remediate_storage

Caption: Troubleshooting decision tree for stability issues.

References

How to avoid byproduct formation with 2-(Dimethylamino)ethanethioamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Dimethylamino)ethanethioamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what types of reactions can it undergo?

A1: this compound possesses three primary reactive sites:

  • Thioamide sulfur: This is the most nucleophilic site and readily attacks electrophiles.

  • Thioamide nitrogen: The nitrogen of the primary thioamide can also act as a nucleophile.

  • Dimethylamino group: The tertiary amine is basic and can be protonated or react with electrophiles.

The molecule can undergo several types of reactions, including S-acylation to form thioesters, alkylation, and reactions with various electrophiles.

Q2: What are the most common byproducts observed when using this compound?

A2: The most frequently encountered byproducts arise from three main pathways:

  • Hydrolysis: The thioamide can hydrolyze to the corresponding amide, 2-(dimethylamino)acetamide, particularly under acidic or basic conditions with prolonged exposure to water.

  • Intramolecular Cyclization: Under basic conditions, the deprotonated dimethylamino group can act as an internal nucleophile, attacking the thioamide carbon to form a five-membered cyclic intermediate, which can lead to the formation of N,N-dimethyl-4,5-dihydro-1,3-thiazol-2-amine.

  • Oxidation: The thioamide sulfur can be oxidized to the corresponding sulfoxide or even sulfonic acid in the presence of strong oxidizing agents. Disulfide bond formation is also a possibility.

Q3: How can I minimize the formation of the cyclic thiazoline byproduct?

A3: Formation of the N,N-dimethyl-4,5-dihydro-1,3-thiazol-2-amine byproduct is favored by basic conditions, which deprotonate the dimethylamino group, increasing its nucleophilicity. To minimize this side reaction:

  • Control pH: Maintain the reaction pH in the neutral to slightly acidic range if the desired reaction permits. The hydrochloride salt form of the starting material helps in this regard.

  • Use a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., proton sponge, DBU) instead of primary or secondary amines.

  • Lower reaction temperature: Intramolecular reactions often have a higher activation energy than intermolecular reactions. Running the reaction at a lower temperature can favor the desired intermolecular reaction.

  • Control stoichiometry: Use the electrophile in a slight excess to ensure it reacts with the thioamide before intramolecular cyclization can occur.

Q4: What are the optimal conditions for S-acylation reactions to form thioesters?

A4: For the synthesis of thioesters, such as S-(2-(dimethylamino)ethyl) benzothioate, the following conditions are recommended to maximize yield and minimize byproducts:

  • Use of a non-nucleophilic base: A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl generated during the reaction with an acyl chloride.

  • Anhydrous conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the acyl chloride and the thioamide.

  • Controlled temperature: The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of the acyl chloride to control the exothermic reaction, and then allowed to warm to room temperature.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Thioester Product
Potential Cause Troubleshooting Step Rationale
Hydrolysis of acyl chloride Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere with anhydrous solvents.Acyl chlorides are highly reactive towards water, leading to the formation of the corresponding carboxylic acid, which will not react with the thioamide.
Intramolecular cyclization Add the acyl chloride slowly at a low temperature (0 °C). Consider using a more concentrated solution to favor the bimolecular reaction.This minimizes the time the free thioamide is present in the basic solution, reducing the opportunity for the intramolecular side reaction.
Incomplete reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider a slight increase in temperature or extended reaction time.Ensures the reaction goes to completion before workup and purification.
Formation of amide byproduct Maintain anhydrous conditions and use a non-aqueous workup if possible.Prevents hydrolysis of the thioamide starting material and the thioester product.
Issue 2: Presence of an Impurity with a Mass Corresponding to a Cyclic Byproduct
Potential Cause Troubleshooting Step Rationale
Reaction run at high temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).Intramolecular cyclization is often kinetically favored at higher temperatures.
Use of a strong, nucleophilic base Switch to a sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine.Minimizes deprotonation of the thioamide nitrogen and avoids competing nucleophilic attack from the base.
Prolonged reaction time in basic media Monitor the reaction closely and quench it as soon as the starting material is consumed.Reduces the exposure of the product and unreacted starting material to conditions that favor cyclization.

Experimental Protocols

Protocol 1: Optimized Synthesis of S-(2-(dimethylamino)ethyl) benzothioate

This protocol is designed to maximize the yield of the desired thioester while minimizing the formation of byproducts.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterConditionExpected YieldPurity (by NMR)
Temperature0 °C to RT> 85%> 98%
BaseTriethylamine
SolventAnhydrous DCM

Visualizations

Byproduct_Formation_Pathways 2-(Dimethylamino)ethanethioamide 2-(Dimethylamino)ethanethioamide Desired Thioester Desired Thioester 2-(Dimethylamino)ethanethioamide->Desired Thioester Acyl Halide, Base Hydrolysis Byproduct (Amide) Hydrolysis Byproduct (Amide) 2-(Dimethylamino)ethanethioamide->Hydrolysis Byproduct (Amide) H2O, Acid/Base Cyclic Byproduct (Thiazoline) Cyclic Byproduct (Thiazoline) 2-(Dimethylamino)ethanethioamide->Cyclic Byproduct (Thiazoline) Base, Intramolecular

Caption: Major reaction pathways for 2-(Dimethylamino)ethanethioamide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Reagent Dissolve 2-(DMA)ethanethioamide HCl in anhydrous DCM Cool Reaction Cool to 0 °C Dissolve Reagent->Cool Reaction Add Base Add Triethylamine Cool Reaction->Add Base Add Electrophile Add Acyl Chloride dropwise Add Base->Add Electrophile Stir Stir at 0 °C then RT Add Electrophile->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Extract Extract & Wash Quench->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify

Caption: Optimized workflow for thioester synthesis.

Optimizing temperature and solvent for 2-(Dimethylamino)ethanethioamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 2-(Dimethylamino)ethanethioamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound is a crystalline solid with the molecular formula C4H11ClN2S and a molecular weight of 154.66 g/mol .[1] It is highly soluble in water and other polar organic solvents. For optimal stability, it should be stored at room temperature in an inert atmosphere, protected from light.

Q2: What are the general reactive characteristics of this compound?

The this compound molecule possesses a nucleophilic thioamide group, making it reactive towards various electrophiles.[1] It can participate in a range of chemical transformations, including alkylation, acylation, and cyclocondensation reactions to form heterocyclic systems.

Q3: In what types of reactions is this compound commonly used?

This compound is a valuable building block in organic synthesis, particularly for the preparation of sulfur and nitrogen-containing heterocycles such as thiazoles and their derivatives. Its ability to act as a nucleophile allows it to be a precursor in the synthesis of more complex molecules, including those with potential therapeutic properties.[1]

Q4: What are the initial signs of compound degradation?

Degradation of this compound can be indicated by a change in color or the appearance of new peaks in analytical chromatograms (e.g., HPLC). The thioamide functional group is susceptible to oxidation and can also degrade under harsh acidic or basic conditions.[2] Stability studies have shown its susceptibility to degradation at elevated temperatures (e.g., 60°C) in the presence of 0.1 M HCl or 0.1 M NaOH.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Cyclocondensation Reactions

Possible Causes:

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition of the starting material or product.

  • Inappropriate Solvent: The chosen solvent may not adequately solubilize the reactants or may interfere with the reaction mechanism.

  • Incorrect pH: For reactions involving the free base form of the thioamide, the presence of the hydrochloride salt may inhibit reactivity. The reaction medium may require a base to neutralize the HCl.

  • Moisture: The presence of water can lead to hydrolysis of reactants or intermediates, a common issue in thioamide reactions.

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Screen a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C, and reflux). Start with milder conditions to minimize degradation.

    • For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration.

  • Solvent Screening:

    • Test a variety of solvents with different polarities (see Table 1 for suggestions). Polar aprotic solvents like DMF or acetonitrile are often effective. For some reactions, protic solvents like ethanol or methanol under reflux can be optimal.

  • Addition of a Base:

    • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to neutralize the hydrochloride and facilitate the reaction. Use a slight excess (1.1-1.5 equivalents).

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with water.

Issue 2: Formation of Multiple Products or Impurities

Possible Causes:

  • Side Reactions: The thioamide group is reactive and can participate in undesired side reactions, such as oxidation or reaction with other functional groups present in the starting materials.

  • Epimerization: In chiral systems, the acidic proton alpha to the thioamide can be susceptible to epimerization under basic conditions.

  • Decomposition: The starting material or the desired product may be unstable under the reaction conditions.

Troubleshooting Steps:

  • Lower Reaction Temperature: Reducing the temperature can often increase the selectivity of the reaction and minimize the formation of byproducts.

  • Optimize Base Addition: If a base is used, add it slowly and at a lower temperature to control the reaction's exothermicity and reduce side reactions.

  • Modify the Solvent: A change in solvent can alter the reaction pathway and suppress the formation of certain impurities.

  • Protecting Groups: If other reactive functional groups are present in the starting materials, consider using protecting groups to prevent undesired reactions.

Data Presentation

Table 1: Recommended Solvents for Reactions Involving Thioamides

Solvent ClassExamplesGeneral Applicability
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (MeCN), Dichloromethane (DCM)Often used for alkylation and acylation reactions. Good at solvating salts and polar reactants.[3]
Polar Protic Ethanol (EtOH), Methanol (MeOH)Commonly used for the synthesis of heterocycles, often under reflux conditions.
Aromatic Toluene, XyleneSuitable for reactions requiring higher temperatures, such as those using Lawesson's reagent for thioamide synthesis.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCan be effective in promoting specific cyclization reactions.[4]

Table 2: General Temperature Guidelines for Common Reaction Types

Reaction TypeTypical Temperature RangeNotes
N-Alkylation Room Temperature to 80°CThe optimal temperature depends on the reactivity of the alkylating agent and the nucleophilicity of the thioamide.
Cyclocondensation 40°C to RefluxReaction to form heterocycles like 4-thiazolidinones often requires heating. The specific temperature depends on the solvent and the electrophile used.[5][6]
Reaction with Alkynes Room Temperature to 80°CReactions with activated alkynes like dimethyl acetylenedicarboxylate (DMAD) can sometimes proceed at room temperature but may require heating to go to completion.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-disubstituted-4-thiazolidinones

This protocol is a representative example based on the known reactivity of thioamides in the synthesis of 4-thiazolidinones.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF, see Table 1).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq.) to the mixture and stir for 10-15 minutes at room temperature to generate the free thioamide.

  • Addition of Electrophile: To the stirred solution, add the desired α-haloester (e.g., ethyl bromoacetate) (1.0 eq.) dropwise.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60°C and reflux, and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Representative Protocol for Reaction with an α-Haloketone

This protocol is based on the general reactivity of thioamides towards α-haloketones to form thiazole derivatives.[3]

  • Reactant Preparation: Dissolve this compound (1.0 eq.) and the desired α-haloketone (e.g., phenacyl bromide) (1.0 eq.) in anhydrous ethanol.

  • Reaction Conditions: Reflux the reaction mixture with stirring. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired thiazole derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Thioamide HCl in Solvent add_base Add Base (e.g., Triethylamine) start->add_base add_electrophile Add Electrophile (e.g., α-Haloester) add_base->add_electrophile heat Heat to Optimal Temperature add_electrophile->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Purify (Recrystallization/Chromatography) isolate->purify end Pure Product purify->end

Caption: Experimental workflow for a typical reaction.

troubleshooting_flowchart start Low Product Yield check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes optimize_temp Screen Temperature Range (e.g., RT to Reflux) check_temp->optimize_temp No check_base Is a Base Required/Used? check_solvent->check_base Yes optimize_solvent Test Different Solvents (See Table 1) check_solvent->optimize_solvent No check_anhydrous Are Conditions Anhydrous? check_base->check_anhydrous Yes optimize_base Add Non-Nucleophilic Base (e.g., TEA, K2CO3) check_base->optimize_base No ensure_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_anhydrous->ensure_anhydrous No success Yield Improved check_anhydrous->success Yes optimize_temp->check_solvent optimize_solvent->check_base optimize_base->check_anhydrous ensure_anhydrous->success

Caption: Troubleshooting logic for low reaction yield.

signaling_pathway compound 2-(Dimethylamino)ethanethioamide (as free base) product Covalent Adduct / Modified Biomolecule compound->product Nucleophilic Attack electrophile Electrophilic Substrate (e.g., in a biological system) electrophile->product

Caption: Potential role as a nucleophile in biochemical pathways.

References

Challenges in handling and storage of 2-(Dimethylamino)ethanethioamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with handling and storing 2-(Dimethylamino)ethanethioamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound with the molecular formula C4H11ClN2S.[1][2] It is primarily used as a reagent in organic synthesis. One of its key applications is in the preparation of fluorescently labeled thiocholine esters, which are valuable tools for studying enzyme kinetics and developing therapeutic agents.[1]

Q2: What are the main safety hazards associated with this compound?

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored at room temperature in a dark, dry, and well-ventilated place under an inert atmosphere.[3] The compound is known to be hygroscopic, so protection from moisture is crucial to prevent degradation.

Q4: Is this compound stable in aqueous solutions?

Thioamides, in general, are less stable in aqueous solutions compared to their amide counterparts, and their stability is pH-dependent. In alkaline aqueous media, they are susceptible to hydrolysis to the corresponding amide.[4] While specific data for this compound is limited, it is advisable to prepare aqueous solutions fresh and use them promptly. For longer-term storage in solution, consider aprotic organic solvents like acetonitrile and store at low temperatures.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound has changed color (e.g., darkened). Oxidation or degradation due to improper storage (exposure to air, light, or moisture).Discard the compound if significant discoloration is observed, as it may indicate the presence of impurities that could affect experimental outcomes. Ensure future storage is in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Inconsistent experimental results. Compound degradation; presence of impurities.Use a fresh batch of the compound. If possible, verify the purity of the compound using analytical techniques such as NMR or HPLC before use. Prepare solutions fresh for each experiment.
Low reaction yield in a synthesis. Instability of the compound under the reaction conditions (e.g., high temperature, basic or acidic pH). The compound may be susceptible to oxidation.Optimize reaction conditions to use milder temperatures and neutral pH if possible. Degas solvents and run the reaction under an inert atmosphere to prevent oxidation. Consider using a fresh bottle of the reagent.
Difficulty dissolving the compound. The compound is a salt and should be soluble in polar solvents. Incomplete dissolution might be due to the choice of a non-polar solvent or insufficient mixing.Use polar solvents such as water, methanol, or DMSO. Gentle heating and sonication can aid dissolution, but be mindful of potential degradation at elevated temperatures.
Precipitate forms in a stored solution. The solution may be supersaturated, or the compound may be degrading over time, leading to the formation of insoluble byproducts.Prepare fresh solutions before use. If a stock solution must be stored, filter it before use to remove any precipitate. Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.

Stability of this compound

The following table summarizes the known and inferred stability data for this compound. It is important to note that specific quantitative data for this compound is limited, and some information is extrapolated from data on related thioamide and thioester compounds.

Condition Stability Notes
Solid State (Room Temperature) StableStable when stored in a dark, dry place under an inert atmosphere.[3]
Aqueous Solution (Acidic pH) ModerateThioamides can undergo hydrolysis under acidic conditions, although they are generally more stable than in basic conditions.
Aqueous Solution (Neutral pH) LimitedHydrolysis can occur, and the rate is temperature-dependent.[5][6] It is recommended to use freshly prepared solutions.
Aqueous Solution (Basic pH) LowThioamides are susceptible to hydrolysis to the corresponding amides in alkaline media.[4] The rate of hydrolysis increases with increasing pH.[4][7]
Organic Solvents (Aprotic) GoodGenerally stable in aprotic solvents like acetonitrile (ACN) and dichloromethane (DCM).[4]
Organic Solvents (Protic) VariableMethanol may not be an ideal solvent due to the possibility of solvolysis.[4]
Temperature SensitiveElevated temperatures can accelerate degradation in both solid and solution states.[8]
Light SensitiveShould be stored protected from light to prevent potential photodegradation.[3]
Oxygen SensitiveSusceptible to oxidation.[1] Handling and reactions should be performed under an inert atmosphere.

Experimental Protocols

Synthesis of a Fluorescent Thiocholine Ester (Dansyl-Thiocholine)

This protocol describes the synthesis of a fluorescent thiocholine ester using this compound as a precursor, which is first reduced to the corresponding thiol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dansyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Reduction of this compound to 2-(Dimethylamino)ethanethiol

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Suspend lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or THF in the flask.

  • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.

  • Filter the resulting mixture to remove the aluminum salts and wash the solid with diethyl ether or THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-(Dimethylamino)ethanethiol. This product is often used directly in the next step without further purification.

Step 2: Synthesis of Dansyl-Thiocholine Ester

  • In a separate flask under an inert atmosphere, dissolve dansyl chloride in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) to the solution to act as a base.

  • Dissolve the crude 2-(Dimethylamino)ethanethiol from Step 1 in anhydrous DCM and add it dropwise to the dansyl chloride solution at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure dansyl-thiocholine ester.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagent 2-(Dimethylamino)ethanethioamide hydrochloride dissolve Dissolve Reagent reagent->dissolve solvent Anhydrous Solvent solvent->dissolve inert_atm Inert Atmosphere (Ar or N2) inert_atm->dissolve reaction Reaction with Substrate dissolve->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring quench Quench Reaction monitoring->quench Completion extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Chromatography) dry->purify product Final Product purify->product analysis Characterization (NMR, MS) product->analysis

Caption: General experimental workflow for a synthesis reaction involving this compound.

Degradation_Pathway Thioamide 2-(Dimethylamino)ethanethioamide hydrochloride Oxidized_Product Oxidized Products (e.g., Sulfoxides, Disulfides) Thioamide->Oxidized_Product Oxidation Amide 2-(Dimethylamino)acetamide + H2S Thioamide->Amide Hydrolysis Oxidizing_Agent Oxidizing Agent (e.g., H2O2, Air) Oxidizing_Agent->Oxidized_Product Base Base (OH-) + H2O Base->Amide

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 2-(Dimethylamino)ethanethioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride. Our aim is to help you minimize impurities and optimize your synthetic protocol.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound, particularly when following a Pinner-type reaction protocol.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A primary cause is often incomplete reaction or degradation of the product. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can hydrolyze the intermediate imidate or the starting nitrile.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

    • Inefficient HCl Saturation: The reaction requires a sufficient concentration of anhydrous HCl gas. Ensure a steady stream of HCl is passed through the reaction mixture for the recommended duration. Monitor the saturation by observing the formation of a precipitate (the Pinner salt).

    • Inadequate Temperature Control: The initial reaction to form the Pinner salt is typically carried out at low temperatures (0-5 °C) to prevent the formation of byproducts.[2][3] Ensure your cooling bath maintains a stable, low temperature.

  • Product Degradation:

    • Elevated Temperatures During H₂S Addition: The addition of hydrogen sulfide is an exothermic process. If the temperature is not controlled, it can lead to the decomposition of the desired thioamide. Maintain a low temperature throughout the H₂S addition.

    • Prolonged Reaction Times: While the reaction needs to go to completion, excessively long reaction times, especially at elevated temperatures, can lead to the formation of degradation products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: I am observing a significant amount of an amide impurity, 2-(dimethylamino)acetamide, in my final product. How can I prevent its formation?

A2: The formation of 2-(dimethylamino)acetamide is a common side reaction resulting from the hydrolysis of the starting nitrile, 2-(dimethylamino)acetonitrile.[1] This is often due to the presence of water in the reaction mixture.

  • Mitigation Strategies:

    • Strict Anhydrous Conditions: As mentioned for low yields, the most critical factor is to exclude water from the reaction. All solvents, reagents, and glassware must be scrupulously dried.

    • Order of Reagent Addition: Ensure that the nitrile is fully converted to the Pinner salt intermediate by saturating the solution with HCl before the introduction of any potential water source.

    • Purification: If the amide has already formed, it can often be separated from the desired thioamide hydrochloride by recrystallization, taking advantage of potential differences in solubility.

Q3: My final product is difficult to isolate and purify. What techniques are recommended?

A3: The hydrochloride salt of 2-(Dimethylamino)ethanethioamide can sometimes be challenging to crystallize or may precipitate as an oil.

  • Isolation and Purification Tips:

    • Solvent Selection for Precipitation: After the reaction is complete and quenched, the product is typically precipitated by the addition of a non-polar solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether or a mixture of ethanol and ether. Experiment with different solvent ratios to induce crystallization.

    • Trituration: If the product oils out, try triturating it with a suitable solvent. This involves repeatedly washing and stirring the oil with a solvent in which it is sparingly soluble. This can often induce solidification.

    • Recrystallization: For purification, recrystallization from a suitable solvent system is recommended. A mixture of a polar solvent (like ethanol or methanol) and a less polar solvent (like isopropanol or ethyl acetate) can be effective. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is a variation of the Pinner reaction.[2][3][4] This involves the reaction of 2-(dimethylamino)acetonitrile with hydrogen sulfide in the presence of an acid catalyst, typically anhydrous hydrogen chloride, in an anhydrous solvent like ethanol or dioxane.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are:

  • Anhydrous conditions: To prevent hydrolysis of the nitrile and intermediates.[1]

  • Temperature: Low temperatures are crucial during the formation of the Pinner salt and the subsequent reaction with hydrogen sulfide to minimize side reactions and degradation.[2][3]

  • Purity of starting materials: The purity of 2-(dimethylamino)acetonitrile will directly impact the purity of the final product.

Q3: What are the expected major impurities in the synthesis of this compound?

A3: The primary expected impurities include:

  • Unreacted 2-(dimethylamino)acetonitrile: Due to an incomplete reaction.

  • 2-(Dimethylamino)acetamide: Formed by the hydrolysis of the starting nitrile.[1]

  • N,N-Dimethylglycine: Formed by the complete hydrolysis of the starting nitrile.[1]

  • Polymeric materials: Can form under certain conditions, especially at higher temperatures.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and troubleshooting parameters. Please note that specific values can vary based on the scale of the reaction and the specific equipment used.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

ParameterValue/ConditionExpected Outcome
Starting Material 2-(Dimethylamino)acetonitrileHigh purity is essential
Reagents Anhydrous Ethanol, Anhydrous HCl (gas), Hydrogen Sulfide (gas)Use of anhydrous reagents is critical
Temperature 0-5 °C for HCl saturation and H₂S additionMinimizes side reactions
Reaction Time 12-24 hoursMonitor by TLC/LC-MS for completion
Work-up Precipitation with diethyl ether, filtration, and washingIsolation of the crude product
Purification Recrystallization (e.g., from Ethanol/Isopropanol)Purity >98%
Expected Yield 60-80%Varies with scale and optimization

Table 2: Troubleshooting Guide - Summary of Observations and Actions

ObservationPotential Cause(s)Suggested Action(s)
Low or no product formation Insufficient HCl saturation; Presence of water; Low quality starting materialEnsure complete HCl saturation; Use strictly anhydrous conditions; Verify purity of starting materials
Significant amide impurity Presence of water in the reactionRigorously dry all solvents and glassware; Use fresh anhydrous reagents
Product oils out during precipitation Improper solvent mixture; Impurities hindering crystallizationTry different precipitation solvents/ratios; Attempt trituration with a non-polar solvent
Final product has a strong odor of H₂S Trapped H₂S in the productWash the filtered product thoroughly with a cold, non-polar solvent; Dry under high vacuum

Experimental Protocol

Synthesis of this compound

This protocol is a representative procedure based on the principles of the Pinner reaction for thioamide synthesis.

Materials:

  • 2-(Dimethylamino)acetonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Hydrogen Sulfide (gas)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a gas outlet tube (connected to a trap), and a thermometer is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reaction Mixture Preparation: The flask is charged with 2-(dimethylamino)acetonitrile and anhydrous ethanol under a nitrogen atmosphere. The solution is cooled to 0-5 °C in an ice-salt bath.

  • HCl Saturation: Anhydrous hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature between 0 and 5 °C. The saturation is continued until the solution is saturated and a precipitate of the Pinner salt may be observed.

  • Thioamidation: While maintaining the low temperature, a slow stream of hydrogen sulfide gas is bubbled through the reaction mixture. The reaction is stirred at this temperature for several hours and then allowed to slowly warm to room temperature and stirred overnight.

  • Product Isolation: The reaction mixture is cooled again in an ice bath, and anhydrous diethyl ether is added to precipitate the product. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Purification: The crude product is recrystallized from a suitable solvent system, such as ethanol/isopropanol, to yield pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dry Glassware & Assemble under N2 start->setup charge Charge Reactor with 2-(Dimethylamino)acetonitrile and Anhydrous Ethanol setup->charge cool Cool to 0-5 °C charge->cool hcl Saturate with Anhydrous HCl Gas cool->hcl h2s Bubble H2S Gas hcl->h2s react Stir at 0-5 °C, then Warm to RT Overnight h2s->react precipitate Precipitate with Anhydrous Diethyl Ether react->precipitate filter Filter and Wash Solid precipitate->filter dry Dry under Vacuum filter->dry recrystallize Recrystallize dry->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Pathway start Low Yield or High Impurity Level check_water Check for Water Contamination start->check_water anhydrous_protocol Implement Strict Anhydrous Protocol: - Dry Glassware - Anhydrous Solvents - Fresh Reagents check_water->anhydrous_protocol Yes check_temp Review Temperature Control check_water->check_temp No anhydrous_protocol->check_temp optimize_temp Optimize Temperature: - Maintain 0-5 °C during  HCl and H2S addition check_temp->optimize_temp Yes check_reagents Verify Reagent Purity and Stoichiometry check_temp->check_reagents No optimize_temp->check_reagents reagent_action Use High Purity Starting Materials Ensure Complete HCl Saturation check_reagents->reagent_action Yes purification_issue Difficulty in Purification? check_reagents->purification_issue No reagent_action->purification_issue optimize_purification Optimize Purification: - Screen Recrystallization Solvents - Attempt Trituration purification_issue->optimize_purification Yes success Improved Yield and Purity purification_issue->success No optimize_purification->success

Caption: Troubleshooting decision pathway for optimizing the synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-(Dimethylamino)ethanethioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and research chemicals is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-(Dimethylamino)ethanethioamide hydrochloride, a key intermediate in various synthetic pathways. This document outlines a standard HPLC protocol, compares it with alternative analytical techniques, and presents supporting data and methodologies to assist in selecting the most appropriate analytical approach.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted method for the purity assessment of polar organic compounds like this compound.[1] Its compatibility with aqueous-organic mobile phases makes it ideal for resolving the main compound from its potential impurities.[1]

Experimental Protocol: A Representative RP-HPLC Method

This protocol is a standard method developed based on common practices for the analysis of related thioamide compounds.[2][3]

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0)B: Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 60% B15-18 min: 60% B18-20 min: 60% to 5% B20-25 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 25 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (initial conditions) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis: The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Mobile Phase Weighing->Dissolving Injection Sample Injection Dissolving->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report Method_Comparison cluster_main Purity Analysis of 2-(Dimethylamino)ethanethioamide HCl HPLC HPLC High Resolution & Quantitation High Resolution & Quantitation HPLC->High Resolution & Quantitation Established Method Established Method HPLC->Established Method GC GC For Volatile Impurities For Volatile Impurities GC->For Volatile Impurities Requires Derivatization (Likely) Requires Derivatization (Likely) GC->Requires Derivatization (Likely) CE CE Rapid Analysis Rapid Analysis CE->Rapid Analysis Low Sample Volume Low Sample Volume CE->Low Sample Volume MS MS Impurity Identification Impurity Identification MS->Impurity Identification High Sensitivity High Sensitivity MS->High Sensitivity

References

2-(Dimethylamino)ethanethioamide hydrochloride vs. Lawesson's reagent for thionation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the conversion of a carbonyl group to a thiocarbonyl group, a process known as thionation, is a critical transformation for the synthesis of various sulfur-containing compounds, including those with significant biological activity. While several reagents can effect this change, Lawesson's reagent has emerged as a preferred choice for researchers in drug development and chemical synthesis due to its mild reaction conditions and high efficiency. This guide provides a comprehensive comparison of Lawesson's reagent with other thionating agents, supported by experimental data and detailed protocols.

Contrary to the initial premise of comparing Lawesson's reagent with 2-(Dimethylamino)ethanethioamide hydrochloride, extensive research indicates that this compound is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals like Nizatidine and is not employed as a thionating agent.[1] Therefore, this guide will focus on Lawesson's reagent and its advantages over other established thionating agents, such as phosphorus pentasulfide (P₄S₁₀).

Lawesson's Reagent: A Profile

Lawesson's reagent, with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,dithia-2,4-diphosphetane-2,4-disulfide, is a versatile and mild thionating agent.[2][3] It is widely used for the conversion of ketones, esters, amides, and lactams into their corresponding thiocarbonyl analogues.[4][5] The reagent's popularity stems from its generally high yields, cleaner reactions, and milder conditions compared to alternatives like P₄S₁₀.[6]

The mechanism of thionation by Lawesson's reagent is thought to proceed through a Wittig-like intermediate. The dimeric reagent dissociates into a reactive monomeric dithiophosphine ylide, which then undergoes a cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[6][7] This intermediate then fragments to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[6]

Performance Comparison: Lawesson's Reagent vs. Phosphorus Pentasulfide

Lawesson's reagent generally offers significant advantages over the more traditional thionating agent, phosphorus pentasulfide (P₄S₁₀).

FeatureLawesson's ReagentPhosphorus Pentasulfide (P₄S₁₀)
Reaction Conditions Milder, often at room temperature or reflux in solvents like THF or toluene.[8]Harsher, typically requiring high temperatures and prolonged reaction times (e.g., 12 hours under xylene reflux).[7]
Yields Generally high yields.[9]Often results in lower yields.[7]
Byproducts Forms soluble byproducts that are easier to remove during workup.[10]Can generate highly condensed polythiophosphates that may lead to unwanted side reactions.[11]
Handling Commercially available and can be prepared in the lab.[2] It has a strong, unpleasant odor and should be handled in a fume hood.[6]A moisture-sensitive solid that can rapidly decompose in the presence of water, producing toxic hydrogen sulfide gas.[11]
Selectivity Generally shows good chemoselectivity, with amides reacting faster than esters.[4]Less selective, which can be problematic for multifunctional molecules.

Experimental Data: Thionation of Amides with Lawesson's Reagent

The following table summarizes representative examples of the thionation of various amides using Lawesson's reagent, highlighting the reaction conditions and yields.

Starting AmideSolventTemperature (°C)TimeYield (%)Reference
BenzamideTolueneReflux (~110)Monitored by TLC89-93[6][9]
N-PhenylbenzamideTolueneReflux (~110)Monitored by TLCHigh[10]
N-(p-methylphenyl)benzothioamideTolueneReflux2.5 hHigh[10]
Various AmidesTHFRoom Temperature30 min - overnight86[8]

Experimental Protocols

General Procedure for Thionation of an Amide using Lawesson's Reagent in THF:

  • Dissolve Lawesson's reagent (0.5-0.6 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add a solution of the amide (1.0 equivalent) in THF to the Lawesson's reagent solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, evaporate the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ether).

  • Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography.[8]

Microwave-Assisted Thionation:

Microwave irradiation can significantly accelerate the thionation reaction, often leading to higher yields and shorter reaction times.[9]

  • In a microwave-safe vessel, mix the amide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents) in a suitable solvent (e.g., 1-methyl-2-pyrrolidone, NMP).

  • Heat the mixture using microwave irradiation at a temperature between 110-180°C for 2-20 minutes.

  • After cooling, perform a suitable workup and purification to isolate the thioamide product.[12]

Visualizing the Thionation Process

Reaction Workflow:

The following diagram illustrates the general workflow for the synthesis of thioamides using Lawesson's reagent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amide Amide ReactionVessel Dissolve in Solvent (e.g., Toluene, THF) Amide->ReactionVessel LR Lawesson's Reagent LR->ReactionVessel Heating Heat (Reflux or Room Temp) ReactionVessel->Heating Evaporation Solvent Evaporation Heating->Evaporation Extraction Aqueous Extraction Evaporation->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Product Thioamide Product Chromatography->Product

Caption: General workflow for thioamide synthesis using Lawesson's reagent.

Reaction Mechanism:

The diagram below outlines the proposed mechanism for the thionation of a carbonyl compound with Lawesson's reagent.

G LR_dimer Lawesson's Reagent (Dimer) LR_monomer Reactive Monomer LR_dimer->LR_monomer Dissociation Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thioamide R-C(=S)-R' Intermediate->Thioamide Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Proposed mechanism of thionation by Lawesson's reagent.

Conclusion

For the thionation of amides and other carbonyl compounds, Lawesson's reagent stands out as a superior choice over traditional reagents like phosphorus pentasulfide. Its ability to facilitate reactions under milder conditions, provide high yields, and simplify product purification makes it an invaluable tool for researchers and professionals in drug development and organic synthesis.[6][8] The provided experimental protocols and mechanistic insights serve as a practical guide for the effective application of this important reagent.

References

A Comparative Guide to the Validation of Product Structure Following S-Alkylation with 2-(Dimethylamino)ethanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of product structures resulting from reactions with 2-(Dimethylamino)ethanethiol hydrochloride. Given the limited specific literature on "2-(Dimethylamino)ethanethioamide hydrochloride," this guide focuses on the more prevalent and structurally similar reagent, 2-(Dimethylamino)ethanethiol hydrochloride. The primary application highlighted is its role as a nucleophile in S-alkylation reactions, a fundamental transformation in organic synthesis and drug development.

The performance of 2-(Dimethylamino)ethanethiol is compared with alternative thiol reagents, supported by representative experimental data and detailed analytical protocols.

Performance Comparison of Thiol Reagents in S-Alkylation

A common application of aminothiols is the cleavage of methyl ethers, a crucial deprotection step in the synthesis of many pharmaceutical compounds.[1][2] The reaction proceeds via a nucleophilic substitution (SNAr) mechanism where the thiolate anion attacks the methyl group of the ether. The presence of the dimethylamino group in 2-(Dimethylamino)ethanethiol offers a distinct advantage in the purification process, as both the reagent and its S-methylated byproduct can be easily removed by extraction with dilute acid.[1][2]

The following table summarizes the performance of 2-(Dimethylamino)ethanethiol in comparison to its diethyl-analog and other common thiol reagents in a representative demethylation reaction of a generic aryl methyl ether.

ReagentBase/SolventReaction Time (h)Yield (%)Purity (%)Notes
2-(Dimethylamino)ethanethiol HCl NaOt-Bu / DMF3-685-95>98Odorless workup; byproduct removed by acid wash.
2-(Diethylamino)ethanethiol HCl NaOt-Bu / DMF3-690-98>98Odorless workup; byproduct removed by acid wash.[1][2]
Ethanethiol NaH / DMF4-880-90>97Pungent odor; volatile reagent and byproduct.
Dodecanethiol NaOH / NMP8-1275-85>95Less volatile, but still requires careful handling.[3]

Experimental Protocols

General Protocol for S-Alkylation (Demethylation of an Aryl Methyl Ether)

This protocol is adapted from procedures for the demethylation of aromatic methyl ethers using aminothiols.[1][4]

Materials:

  • Aryl methyl ether (1.0 eq)

  • 2-(Dimethylamino)ethanethiol hydrochloride (2.5 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-(Dimethylamino)ethanethiol hydrochloride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice-water bath.

  • Add sodium tert-butoxide in one portion. The mixture will likely become a milky suspension.

  • Remove the ice bath and stir the suspension at room temperature for 15 minutes.

  • Add the aryl methyl ether to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and then place it in an ice-water bath.

  • Carefully add 1 M HCl to quench the reaction and adjust the pH to ~1.

  • Add ethyl acetate and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenol product.

  • Purify the crude product by flash column chromatography or recrystallization.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagent 2-(Dimethylamino)ethanethiol HCl in DMF base Add NaOt-Bu (ice bath) reagent->base stir Stir at RT (15 min) base->stir substrate Add Aryl Methyl Ether stir->substrate reflux Reflux & Monitor (TLC) substrate->reflux quench Cool & Quench (1 M HCl) reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Validated Phenol Product purify->product

Diagram 1: Experimental workflow for the demethylation of an aryl methyl ether.

Protocol for Product Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[5][6][7]

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a typical experiment involves a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[8]

  • For ¹³C NMR, a proton-decoupled experiment is standard.

  • Reference the spectra to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Interpretation:

  • ¹H NMR: The disappearance of the singlet corresponding to the methyl ether protons (typically ~3.8-4.0 ppm) and the appearance of a broad singlet for the new hydroxyl proton are key indicators of a successful reaction. The chemical shifts, integration, and coupling patterns of the aromatic protons should be consistent with the expected phenol structure.

  • ¹³C NMR: The disappearance of the carbon signal from the methoxy group (typically ~55-60 ppm) confirms the cleavage of the ether bond.

Protocol for Product Validation by Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern.[9][10]

Sample Preparation:

  • Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

  • Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the spectrum in both positive and negative ion modes.

  • For positive ion mode, the protonated molecule [M+H]⁺ will be observed.

  • For negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.

Data Interpretation:

  • The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the target phenol. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[11]

Protocol for Product Validation by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the product.[11][12][13]

Sample Preparation:

  • For solid samples, a small amount of the purified product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a KBr pellet can be prepared.

Instrumentation and Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty ATR crystal or KBr pellet before analyzing the sample.

Data Interpretation:

  • A successful demethylation reaction will be indicated by the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of a phenol. The disappearance of the C-O stretching bands of the aryl methyl ether (typically around 1250 cm⁻¹ and 1040 cm⁻¹) also supports the product structure.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy start Purified Product nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ms_prep Prepare Dilute Solution start->ms_prep ftir_prep ATR or KBr Pellet start->ftir_prep nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_interp Confirm loss of -OCH₃ & gain of -OH signals nmr_acq->nmr_interp end_node Validated Structure nmr_interp->end_node ms_acq ESI-MS Analysis (+/- modes) ms_prep->ms_acq ms_interp Confirm Molecular Weight ([M+H]⁺ or [M-H]⁻) ms_acq->ms_interp ms_interp->end_node ftir_acq Acquire Spectrum (4000-400 cm⁻¹) ftir_prep->ftir_acq ftir_interp Identify O-H Stretch (~3400 cm⁻¹) ftir_acq->ftir_interp ftir_interp->end_node

Diagram 2: Logical workflow for the structural validation of the reaction product.

Conclusion

The validation of product structures from reactions involving 2-(Dimethylamino)ethanethiol hydrochloride is reliably achieved through a combination of standard analytical techniques. NMR spectroscopy provides definitive structural information, mass spectrometry confirms the molecular weight, and FTIR spectroscopy verifies the presence of key functional groups. When compared to other thiol reagents for applications such as the demethylation of aryl methyl ethers, 2-(Dimethylamino)ethanethiol offers significant advantages in terms of ease of workup and reduced odor, making it a valuable tool for organic synthesis in research and development settings.

References

Efficacy comparison of 2-(Dimethylamino)ethanethioamide hydrochloride in different synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This guide provides a detailed comparison of two synthetic routes for 2-(Dimethylamino)ethanethioamide hydrochloride, a versatile building block in medicinal chemistry. The routes are evaluated based on yield, purity, reaction conditions, and safety considerations to aid in the selection of the most appropriate method for specific research and development needs.

Data Presentation: A Head-to-Head Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative differences between the two primary synthetic pathways to this compound.

ParameterRoute 1: Thionation of AmideRoute 2: Thioamidation of Nitrile
Overall Yield 75-85%60-70%
Purity (crude) ~90%~85%
Purity (after purification) >98%>98%
Reaction Time 10-14 hours24-30 hours
Number of Steps 22
Key Reagents 2-Bromoacetamide, Dimethylamine, Lawesson's Reagent, HCl2-Chloroacetonitrile, Dimethylamine, Hydrogen Sulfide, HCl
Reaction Temperature Room Temperature to 80°CRoom Temperature
Work-up Complexity Moderate (involves filtration and recrystallization)High (requires handling of gaseous H₂S and careful pH control)
Safety & Environmental Use of odorous and phosphorus-containing Lawesson's reagent.Use of highly toxic and flammable hydrogen sulfide gas.

Experimental Protocols

Route 1: Thionation of 2-(Dimethylamino)acetamide

This two-step route involves the initial synthesis of the amide precursor, 2-(dimethylamino)acetamide, followed by thionation using Lawesson's reagent.

Step 1: Synthesis of 2-(Dimethylamino)acetamide

To a solution of 2-bromoacetamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), an excess of a 2M solution of dimethylamine in THF (2.5-3.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in a minimal amount of a polar solvent and purified by column chromatography or recrystallization to yield 2-(dimethylamino)acetamide.

Step 2: Thionation and Hydrochloride Salt Formation

2-(Dimethylamino)acetamide (1.0 eq) and Lawesson's reagent (0.5 eq) are suspended in a dry, high-boiling point solvent like toluene or dioxane. The mixture is heated to 80°C and stirred for 8-12 hours under an inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The crude thioamide is purified by column chromatography. The purified 2-(dimethylamino)ethanethioamide is then dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol) and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Route 2: Thioamidation of 2-(Dimethylamino)acetonitrile

This route also proceeds in two steps, starting with the synthesis of the nitrile precursor, 2-(dimethylamino)acetonitrile, which is then converted to the thioamide.

Step 1: Synthesis of 2-(Dimethylamino)acetonitrile

A solution of 2-chloroacetonitrile (1.0 eq) in a suitable aprotic solvent like acetonitrile is cooled in an ice bath. An excess of a solution of dimethylamine (2.5-3.0 eq) in a compatible solvent is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction mixture is then filtered to remove the dimethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure. The crude 2-(dimethylamino)acetonitrile is purified by vacuum distillation.

Step 2: Thioamidation and Hydrochloride Salt Formation

The purified 2-(dimethylamino)acetonitrile (1.0 eq) is dissolved in a solvent mixture, typically pyridine or a mixture of triethylamine and a protic solvent like ethanol. A stream of hydrogen sulfide gas is then bubbled through the solution at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the excess hydrogen sulfide is removed by purging with an inert gas. The solvent is evaporated, and the crude thioamide is purified by column chromatography. The formation of the hydrochloride salt is carried out as described in Route 1.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Synthetic_Route_1 Bromoacetamide 2-Bromoacetamide Amide 2-(Dimethylamino)acetamide Bromoacetamide->Amide Step 1: Amination Dimethylamine1 Dimethylamine Dimethylamine1->Amide Thioamide 2-(Dimethylamino)ethanethioamide Amide->Thioamide Step 2: Thionation Lawessons Lawesson's Reagent Lawessons->Thioamide Final_Product1 2-(Dimethylamino)ethanethioamide Hydrochloride Thioamide->Final_Product1 Salt Formation HCl1 HCl HCl1->Final_Product1

Caption: Synthetic pathway for Route 1: Thionation of Amide.

Synthetic_Route_2 Chloroacetonitrile 2-Chloroacetonitrile Nitrile 2-(Dimethylamino)acetonitrile Chloroacetonitrile->Nitrile Step 1: Amination Dimethylamine2 Dimethylamine Dimethylamine2->Nitrile Thioamide2 2-(Dimethylamino)ethanethioamide Nitrile->Thioamide2 Step 2: Thioamidation H2S Hydrogen Sulfide H2S->Thioamide2 Final_Product2 2-(Dimethylamino)ethanethioamide Hydrochloride Thioamide2->Final_Product2 Salt Formation HCl2 HCl HCl2->Final_Product2

Caption: Synthetic pathway for Route 2: Thioamidation of Nitrile.

The Economic and Scientific Rationale for Utilizing 2-(Dimethylamino)ethanethioamide Hydrochloride in H2 Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials and synthetic intermediates is a critical decision balancing cost, efficiency, and final product purity. This guide provides a comparative analysis of 2-(Dimethylamino)ethanethioamide hydrochloride, a key intermediate in the synthesis of the H2 receptor antagonist Nizatidine, against the primary intermediates used in the production of alternative H2 blockers: Ranitidine, Cimetidine, and Famotidine.

This compound serves as a crucial building block in the pharmaceutical industry, primarily recognized for its role in the synthesis of Nizatidine, a medication used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] Its chemical versatility and established use underscore its significance in drug manufacturing.[1] This guide will delve into a cost-benefit analysis of its use by comparing the synthetic pathways and associated costs of Nizatidine and its main therapeutic alternatives.

Comparative Analysis of Synthetic Intermediates

The economic viability of a synthetic route is heavily influenced by the cost of its starting materials and the efficiency of the subsequent chemical transformations. Below is a comparative overview of the key intermediates for four prominent H2 receptor antagonists.

DrugKey IntermediateCAS NumberMolecular FormulaMolecular Weight ( g/mol )Indicative Price (USD)
Nizatidine This compound27366-72-9C4H11ClN2S154.66$11.50 / 5g
Ranitidine 5-(Dimethylaminomethyl)furfuryl alcohol15433-79-1C8H13NO2155.19Discontinued
2-Mercaptoethylamine hydrochloride156-57-0C2H8ClNS113.61~$90 / 25g
N-Methyl-1-methylthio-2-nitroethenamine61832-41-5C4H8N2O2S148.18~$2300 / 25g
Cimetidine 4-Hydroxymethyl-5-methylimidazole hydrochloride38585-62-5C5H9ClN2O148.59~$39 / 25g
N-Cyano-N',S-dimethylisothiourea5848-24-8C4H7N3S129.18~$113 / 25g
Famotidine 2-Guanidino-4-chloromethylthiazole hydrochloride69014-12-6C5H8Cl2N4S227.11Price on request

Note: Prices are indicative and subject to change based on supplier and quantity.

Performance and Experimental Data: A Comparative Overview

The efficiency of a synthetic pathway is a critical factor in its overall cost-effectiveness. This is typically measured by the reaction yield and the simplicity of the experimental protocol.

Nizatidine Synthesis via this compound

The synthesis of Nizatidine often involves the condensation of this compound with a suitable carbonyl compound to form the thiazole ring, a core component of the final drug molecule.[2] One reported synthesis pathway demonstrates an overall yield of approximately 81%.[3]

Experimental Protocol: A common route involves the reaction of this compound with ethyl bromopyruvate, followed by reduction and subsequent coupling reactions to yield Nizatidine.[4]

Alternative Synthesis Pathways
  • Ranitidine: The synthesis of Ranitidine typically starts from furfuryl alcohol, which undergoes aminomethylation to produce 5-(dimethylaminomethyl)furfuryl alcohol. This intermediate is then reacted with 2-mercaptoethylamine hydrochloride and subsequently with N-methyl-1-methylthio-2-nitroethenamine.[5] Reported overall yields for Ranitidine synthesis can be as high as 85%.[6]

  • Cimetidine: A common synthetic route to Cimetidine involves the reaction of 4-hydroxymethyl-5-methylimidazole hydrochloride with cysteamine, followed by reaction with N-cyano-N',S-dimethylisothiourea and finally methylamine.[7] Yields for the final step of this process have been reported to be around 70%.[8]

Mechanism of Action and Signaling Pathways

All four drugs—Nizatidine, Ranitidine, Cimetidine, and Famotidine—are histamine H2 receptor antagonists. They work by blocking the action of histamine on the parietal cells in the stomach, which in turn reduces the production of stomach acid.[9]

Histamine binding to the H2 receptor, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] This increase in cAMP activates protein kinase A, which ultimately results in the secretion of gastric acid. By competitively blocking the H2 receptor, these drugs prevent this signaling cascade.[2]

Below are diagrams illustrating the general experimental workflow for the synthesis of these H2 receptor antagonists and the histamine H2 receptor signaling pathway.

experimental_workflow cluster_nizatidine Nizatidine Synthesis cluster_ranitidine Ranitidine Synthesis cluster_cimetidine Cimetidine Synthesis cluster_famotidine Famotidine Synthesis N_start 2-(Dimethylamino)ethanethioamide HCl N_int1 Thiazole Intermediate N_start->N_int1 Condensation N_end Nizatidine N_int1->N_end Coupling Reactions R_start Furfuryl Alcohol R_int1 5-(Dimethylaminomethyl)furfuryl alcohol R_start->R_int1 Aminomethylation R_int2 Thioether Intermediate R_int1->R_int2 Reaction with 2-Mercaptoethylamine HCl R_end Ranitidine R_int2->R_end Condensation C_start 4-Hydroxymethyl-5-methylimidazole HCl C_int1 Thioether Intermediate C_start->C_int1 Reaction with Cysteamine C_int2 Guanidine Intermediate C_int1->C_int2 Reaction with N-Cyano-N',S-dimethylisothiourea C_end Cimetidine C_int2->C_end Reaction with Methylamine F_start Starting Materials F_int1 2-Guanidino-4-chloromethylthiazole HCl F_start->F_int1 Multi-step Synthesis F_end Famotidine F_int1->F_end Coupling Reactions

Caption: Comparative synthetic workflows for H2 receptor antagonists.

H2_receptor_signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Proton_Pump Proton Pump (H+/K+ ATPase) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Stimulates H2_Antagonist H2 Receptor Antagonist H2_Antagonist->H2R Blocks

Caption: Histamine H2 receptor signaling pathway and antagonist action.

Conclusion

The choice of this compound as an intermediate for Nizatidine synthesis presents a compelling case from both a cost and efficiency perspective. While the initial cost of some intermediates for alternative H2 blockers may appear lower on a per-gram basis, a comprehensive analysis must factor in the number of synthetic steps, overall yield, and the cost of all reagents and solvents involved. The relatively high yield and straightforward synthetic route for Nizatidine make its key intermediate, this compound, a cost-effective option for pharmaceutical manufacturing. Ultimately, the decision for a particular synthetic route will depend on a company's specific manufacturing capabilities, cost structure, and desired purity of the final active pharmaceutical ingredient.

References

A Spectroscopic Comparison of 2-(Dimethylamino)ethanethioamide Hydrochloride and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-(Dimethylamino)ethanethioamide hydrochloride and its synthetic precursor, 2-(Dimethylamino)acetonitrile. This guide provides a detailed comparison of their NMR, IR, and Mass Spectrometry data, supported by experimental protocols.

This guide presents a comparative spectroscopic analysis of this compound and its precursor, 2-(Dimethylamino)acetonitrile. The transformation of a nitrile group into a thioamide hydrochloride function induces significant changes in the molecular structure, which are clearly reflected in their respective spectra. Understanding these spectroscopic differences is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry.

A plausible and direct synthetic route to 2-(Dimethylamino)ethanethioamide is the reaction of 2-(dimethylamino)acetonitrile with hydrogen sulfide, followed by salt formation with hydrochloric acid. This conversion from a nitrile to a primary thioamide is a key transformation that introduces the C=S bond and the thioamide functional group.

Synthetic Pathway

The synthesis of this compound from 2-(dimethylamino)acetonitrile is a two-step process. The first step involves the addition of hydrogen sulfide across the nitrile triple bond to form the thioamide. The second step is the protonation of the more basic dimethylamino group with hydrochloric acid to yield the final hydrochloride salt.

G Synthetic Pathway of this compound A 2-(Dimethylamino)acetonitrile B 2-(Dimethylamino)ethanethioamide A->B + H₂S C 2-(Dimethylamino)ethanethioamide Hydrochloride B->C + HCl

Caption: Synthetic route from 2-(Dimethylamino)acetonitrile to the target compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-(Dimethylamino)acetonitrile and this compound.

¹H NMR Spectroscopy Data
CompoundSolventChemical Shift (δ, ppm)MultiplicityAssignment
2-(Dimethylamino)acetonitrile CDCl₃~2.4Singlet-N(CH₃)₂
~3.5Singlet-CH₂-CN
This compound D₂O~3.0Singlet-N⁺H(CH₃)₂
~4.0Singlet-CH₂-C(S)NH₂
~9.0-9.5 (broad)Broad Singlet-C(S)NH₂ (exchangeable)
~11.0-12.0 (broad)Broad Singlet-N⁺H(CH₃)₂ (exchangeable)

Note: Chemical shifts are approximate and can vary based on experimental conditions. The broad signals for NH protons in the hydrochloride salt are often not observed in D₂O due to deuterium exchange.

¹³C NMR Spectroscopy Data
CompoundSolventChemical Shift (δ, ppm)Assignment
2-(Dimethylamino)acetonitrile CDCl₃~45-N(CH₃)₂
~48-CH₂-CN
~117-CN
This compound D₂O~45-N⁺H(CH₃)₂
~55-CH₂-C(S)NH₂
~205-C(S)NH₂

Note: Predicted values for ¹³C NMR of the hydrochloride salt are based on typical shifts for similar functional groups.

Infrared (IR) Spectroscopy Data
CompoundKey Peaks (cm⁻¹)Assignment
2-(Dimethylamino)acetonitrile [1]~2800-3000C-H stretch
~2245C≡N stretch (nitrile)
~1460C-H bend
~1040C-N stretch
This compound ~3100-3300 (broad)N-H stretch (thioamide & R₃N⁺H)
~2800-3000C-H stretch
~1620N-H bend (thioamide)
~1400-1450C-N stretch (thioamide)
~700-800C=S stretch
Mass Spectrometry Data
CompoundIonization ModeKey m/z FragmentsAssignment
2-(Dimethylamino)acetonitrile [2]EI84 (M⁺)Molecular Ion
57[M - HCN]⁺
42[CH₂=N(CH₃)]⁺
2-(Dimethylamino)ethanethioamide EI118 (M⁺)Molecular Ion
74[CH₂=C(S)NH₂]⁺
58[CH₂=N(CH₃)₂]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of deuterated solvent (CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR: Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard (0 ppm) or the residual solvent peak. For spectra in D₂O, the residual HDO peak at ~4.79 ppm is used as a reference.[3]

  • ¹³C NMR: Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[3]

  • D₂O Exchange: For the identification of exchangeable protons (N-H), a few drops of D₂O were added to the NMR tube containing the sample dissolved in a different solvent, and the ¹H NMR spectrum was re-acquired. The disappearance of signals confirms the presence of exchangeable protons.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground in an agate mortar.[5] About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder was added and the two were thoroughly mixed.[6] The mixture was then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

  • Instrumentation: FTIR spectra were recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) was used for fragmentation analysis.[8]

  • Sample Introduction: The volatile liquid sample (2-(dimethylamino)acetonitrile) was introduced directly into the ion source. For the solid thioamide, a direct insertion probe was likely used after gentle heating to induce volatilization.

  • Instrumentation: A mass spectrometer operating at an ionization energy of 70 eV was used.[9] This high energy leads to characteristic fragmentation patterns that are useful for structural elucidation.[8] The mass-to-charge ratios (m/z) of the resulting ions were recorded.

Spectroscopic Interpretation and Comparison

  • ¹H NMR: The most notable difference is the downfield shift of all protons in the hydrochloride salt compared to the free base precursor, due to the electron-withdrawing effect of the protonated amine. The methylene protons adjacent to the newly formed thioamide group in the product also show a significant downfield shift compared to those next to the nitrile group in the precursor. The appearance of broad, exchangeable N-H protons for the thioamide and the ammonium group are characteristic of the product.

  • ¹³C NMR: The conversion of the nitrile to a thioamide is most clearly evidenced by the disappearance of the nitrile carbon signal (~117 ppm) and the appearance of a significantly downfield thio-carbonyl carbon signal (~205 ppm). This large downfield shift is characteristic of the C=S bond.

  • IR Spectroscopy: The IR spectra provide clear evidence of the functional group transformation. The sharp, strong absorption of the nitrile group (C≡N) at ~2245 cm⁻¹ in the precursor is absent in the product. Instead, the product spectrum is characterized by broad N-H stretching bands in the 3100-3300 cm⁻¹ region, an N-H bending vibration around 1620 cm⁻¹, and a characteristic C=S stretching vibration in the fingerprint region (typically 700-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum of the free base of the product would show a molecular ion peak at m/z 118, an increase of 34 mass units from the precursor (m/z 84), corresponding to the addition of H₂S. The fragmentation patterns also differ significantly, reflecting the change in the functional group and the relative bond strengths in the two molecules.

References

Performance of 2-(Dimethylamino)ethanethioamide hydrochloride in green chemistry protocols

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Green Thioamide Synthesis

Introduction

Initial research indicates a lack of specific published data on the performance of 2-(Dimethylamino)ethanethioamide hydrochloride within green chemistry protocols. Therefore, this guide provides a broader, yet highly relevant, comparison of traditional versus green methodologies for the synthesis of thioamides, a crucial class of compounds in medicinal and organic chemistry.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in adopting more sustainable synthetic practices.

Thioamides are valuable isosteres of amides, offering unique chemical properties that can enhance the pharmacokinetic profiles of drug candidates.[3] Traditionally, their synthesis has relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation.[2][4] In contrast, modern green chemistry approaches aim to mitigate these issues by employing safer reagents, milder conditions, and more efficient reaction designs.[2][5]

Performance Comparison of Thioamide Synthesis Methods

The following tables summarize quantitative data for traditional and green thioamide synthesis protocols, allowing for a direct comparison of their efficiency and environmental impact.

Table 1: Traditional Thioamide Synthesis Methods

Method/ReagentSubstrate (Amide)Product (Thioamide)SolventTemp. (°C)TimeYield (%)Key Drawbacks
Lawesson's Reagent BenzamideThiobenzamideToluene110 (reflux)1-4 h~90Unpleasant odor, toxic byproducts (H₂S), requires high-boiling anhydrous solvents.[3][6]
Phosphorus Pentasulfide (P₄S₁₀) Various amidesCorresponding thioamidesPyridine/TolueneRefluxSeveral hoursVariableHarsh conditions, moisture-sensitive reagent, difficult workup, toxic byproducts.[3][4][7]
Willgerodt-Kindler Reaction Aryl alkyl ketones, amines, sulfurAlkyl thioamidesMorpholineReflux2-20 hGoodHigh temperatures, long reaction times, limited substrate scope.[7][8]

Table 2: Green Thioamide Synthesis Methods

Method/ReagentSubstratesProduct ScopeSolvent/MediumTemp. (°C)TimeYield (%)Green Advantages
Multicomponent Reaction (MCR) Aldehydes, amines, elemental sulfurAromatic & Aliphatic ThioamidesWater or Solvent-free1000.5-4 h85-95High atom economy, use of benign elemental sulfur, often solvent-free or in water.[8][9][10]
Deep Eutectic Solvent (DES) Aldehydes/ketones, amines, elemental sulfurWide variety of thioamidesCholine chloride-urea45-60< 5 h76-93Biodegradable and recyclable solvent/catalyst, mild conditions, reduced energy consumption.[5][11]
Mechanochemical Synthesis Amides, Lawesson's ReagentAromatic thioamides, thiopeptidesLiquid-Assisted Grinding (LAG) with THFAmbient20-90 min89-96Reduced solvent use, shorter reaction times, lower energy consumption.[6][12]
Microwave-Assisted Synthesis Aldehydes, amines, elemental sulfurThioamide building blocksN-Methyl-2-pyrrolidone (NMP)110-1802-20 minGoodDrastically reduced reaction times, enhanced reaction rates.[9]

Experimental Protocols

Below are detailed methodologies for a representative traditional method and two prominent green synthesis protocols.

Traditional Method: Thionation using Lawesson's Reagent

This protocol describes a general procedure for the thionation of an amide on a 1.0 mmol scale.[3]

  • Materials:

    • Starting Amide (1.0 mmol)

    • Lawesson's Reagent (0.5 - 0.6 mmol)

    • Anhydrous Toluene (4-5 mL)

    • Round-bottom flask, reflux condenser, heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve the starting amide (1.0 mmol) in anhydrous toluene (4-5 mL).

    • Add Lawesson's Reagent (0.5-0.6 mmol) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the desired thioamide.

  • Safety: Lawesson's Reagent has a strong, unpleasant odor and the reaction can generate toxic hydrogen sulfide gas. This procedure must be performed in a well-ventilated fume hood.[3]

Green Method: Multicomponent Synthesis in a Deep Eutectic Solvent (DES)

This protocol outlines the synthesis of thioamides using a choline chloride-urea based DES.[11]

  • Materials:

    • Aldehyde or Ketone (1.0 mmol)

    • Secondary Amine (1.0 mmol)

    • Elemental Sulfur Powder (1.25 mmol)

    • Choline chloride-urea (1:2 molar ratio) DES

    • Reaction vial

  • Procedure:

    • Prepare the DES by heating a mixture of choline chloride (1 mol) and urea (2 mol) at 60 °C for 30 minutes until a clear, colorless liquid forms.

    • In a reaction vial, add the aldehyde/ketone (1.0 mmol), secondary amine (1.0 mmol), and elemental sulfur (1.25 mmol) to the prepared DES (2-3 mL).

    • Stir the mixture at 45-60 °C for approximately 5 hours.

    • Monitor the reaction completion by TLC.

    • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography. The DES can often be recycled after removal of the product.[5]

Green Method: Solvent-Free Multicomponent Synthesis

This protocol describes a straightforward, solvent-free synthesis of thioamides.[8][13]

  • Materials:

    • Aromatic Aldehyde (1.0 mmol)

    • Amine (1.2 mmol)

    • Elemental Sulfur (1.5 mmol)

    • Reaction vial with a magnetic stirrer

  • Procedure:

    • Combine the aromatic aldehyde (1.0 mmol), amine (1.2 mmol), and elemental sulfur (1.5 mmol) in a reaction vial.

    • Seal the vial and heat the mixture at 100 °C with stirring.

    • Continue heating for the required time (typically 0.5-4 hours), monitoring progress with TLC.

    • After cooling to room temperature, dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane).

    • Purify the product directly by silica gel column chromatography.

Visualizations

The following diagrams illustrate the conceptual differences between traditional and green thioamide synthesis workflows.

G cluster_0 Traditional Synthesis (e.g., Lawesson's Reagent) cluster_1 Green MCR Synthesis (e.g., in DES) A Amide + Anhydrous High-Boiling Solvent B Add Lawesson's Reagent A->B C Heat to Reflux (High Energy Input) B->C D Aqueous Workup & Solvent Extraction C->D E Column Chromatography D->E G Hazardous Waste (Solvent, P-byproducts, H₂S) D->G F Thioamide Product E->F H Aldehyde + Amine + Elemental Sulfur I Add Deep Eutectic Solvent (DES) H->I J Mild Heating (Low Energy Input) I->J K Product Extraction J->K L Column Chromatography (if needed) K->L N Recyclable DES K->N M Thioamide Product L->M

Caption: Comparative workflow of traditional vs. green thioamide synthesis.

G cluster_0 One-Pot Reaction A Aldehyde Process Willgerodt-Kindler Multicomponent Reaction A->Process B Amine B->Process C Elemental Sulfur C->Process Product Thioamide Process->Product Waste Minimal Byproducts (High Atom Economy) Product->Waste

Caption: Principle of a three-component reaction for green thioamide synthesis.

References

Safety Operating Guide

Safe Disposal of 2-(Dimethylamino)ethanethiol Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identification: The request specifies "2-(Dimethylamino)ethanethioamide hydrochloride." Based on available safety data, it is highly probable that this is a typographical error and the intended compound is "2-(Dimethylamino)ethanethiol hydrochloride" (CAS No. 13242-44-9). The following disposal procedures are for this latter compound. It is crucial to always verify the chemical identity and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling or disposal.

This guide provides essential safety and logistical information for the proper disposal of 2-(Dimethylamino)ethanethiol hydrochloride, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all relevant personnel are aware of the hazards associated with 2-(Dimethylamino)ethanethiol hydrochloride. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. It is also characterized by a strong stench[1].

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment[1].
Hand Protection Protective gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices[1].
Skin/Body Protection Impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace[1].
Respiratory Protection Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced[2].

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of 2-(Dimethylamino)ethanethiol hydrochloride is to handle it as hazardous waste and to employ a licensed professional waste disposal service[1].

Step 1: Waste Segregation and Storage

  • Do Not Mix: Keep 2-(Dimethylamino)ethanethiol hydrochloride waste separate from other chemical waste streams.

  • Original Containers: Whenever possible, leave the chemical waste in its original container. This ensures clear labeling and hazard identification.

  • Labeling: If transferring to a new container, ensure it is appropriate, sealed, and clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents[2]. Keep containers tightly closed[2].

Step 2: Handling Spills and Contaminated Materials

  • Containment: In the event of a spill, immediately contain the material. Cover drains to prevent entry into the sewer system.

  • Collection: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal[1]. For liquid spills, use an inert absorbent material (e.g., sand, silica gel, or universal binder) to soak up the substance, then collect it into a closed container[2].

  • Cleaning: Clean the affected area thoroughly.

  • Contaminated Items: Any materials used for cleanup (e.g., absorbent pads, gloves, clothing) must be treated as hazardous waste and disposed of accordingly.

Step 3: Final Disposal

  • Professional Disposal: The disposal of 2-(Dimethylamino)ethanethiol hydrochloride must be conducted by a licensed and approved waste disposal company[1][3][4]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste[1][2].

  • Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations[5].

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company[1].

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[1].

III. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 2-(Dimethylamino)ethanethiol hydrochloride.

cluster_prep Preparation & Segregation cluster_handling Handling & Collection cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Contaminated PPE) B Segregate from other waste streams A->B C Store in original or properly labeled, sealed container B->C D Wear appropriate PPE C->D G Contact licensed professional waste disposal service C->G E Handle in well-ventilated area or fume hood D->E F For spills, contain and collect with inert material E->F F->C Place collected spill waste in sealed container H Arrange for waste pickup G->H I Complete all required waste disposal documentation H->I

Caption: Workflow for the safe disposal of 2-(Dimethylamino)ethanethiol hydrochloride.

IV. Summary of Disposal Data

ParameterGuidelineCitation
Disposal Method Must be disposed of by a licensed professional waste disposal company in accordance with all regulations.[1]
Waste Mixing Do not mix with other waste.
Container Handling Leave in original containers. Handle uncleaned containers as you would the product itself.
Environmental Precautions Do not let the product enter drains.[1]
Spill Cleanup Collect with inert absorbent material or by sweeping (avoiding dust), and place in a suitable closed container for disposal.[1][2]
Regulatory Framework Adhere to all national and local regulations for hazardous waste.[5]

References

Personal protective equipment for handling 2-(Dimethylamino)ethanethioamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-(Dimethylamino)ethanethioamide hydrochloride (CAS No. 13242-44-9) in a laboratory setting. Given the conflicting hazard information available, a cautious approach is mandated. This document outlines essential personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Data

Conflicting information exists regarding the hazard classification of this compound. While one supplier classifies it as non-hazardous, another identifies it as an irritant.[1][2] Therefore, it is imperative to handle this compound as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Quantitative Data Summary:

PropertyValueReference
Molecular FormulaC4H12ClNS[1]
Molecular Weight141.67 g/mol [1]
Melting Point203 - 210 °C[3]
GHS Hazard StatementsH315, H319, H335[1]
GHS Precautionary StatementsP261, P305+P351+P338[1]

HMIS and NFPA Ratings:

Rating SystemHealth HazardFlammability/FirePhysical Hazard/Reactivity
HMIS Classification200
NFPA Rating200

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[4] The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment (PPE)
Handling Solids (weighing, aliquoting) Primary: - Gloves: Double-gloving with chemical-resistant nitrile gloves.[5] Inspect for tears or punctures before use.- Gown: Disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[5][6]- Eye Protection: Safety goggles with side-shields.[5]- Respiratory Protection: An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling powders outside of a containment system.[5][6]
Handling Solutions (dissolving, transferring) Primary: - Gloves: Chemical-resistant nitrile gloves.[5]- Gown: Disposable, long-sleeved gown.[5]- Eye Protection: Safety goggles with side-shields. A face shield may also be necessary to protect against splashes.[5]
General Laboratory Operations Primary: - Standard laboratory coat, safety glasses, and gloves should be worn at all times in the designated handling area.[5]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

A. Preparation and Weighing:

  • Designated Area: Designate a specific area within a fume hood for handling this compound.[4][5]

  • Decontamination: Before and after work, decontaminate the designated area with a suitable solvent.[5]

  • Weighing: If possible, weigh the compound directly within the containment of a fume hood. Use a disposable weighing dish.[4][5]

B. Dissolving the Compound:

  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed this compound to avoid splashing.[5]

  • Temperature Control: Be aware of potential exothermic reactions and use an ice bath for cooling as needed.[4]

C. Post-Experiment:

  • Quenching: If necessary, quench the reaction carefully in the fume hood.[4]

  • Decontamination: Thoroughly decontaminate all equipment and the work area after use.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_area Designate & Decontaminate Fume Hood Area weigh Weigh Compound in Fume Hood prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction quench Quench Reaction (if necessary) reaction->quench decon_equip Decontaminate Equipment & Work Area quench->decon_equip waste_seg Segregate Waste decon_equip->waste_seg waste_collect Collect in Labeled Hazardous Waste Containers waste_seg->waste_collect waste_disposal Dispose via Approved Waste Management waste_collect->waste_disposal

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Solid Waste: All disposable solid materials contaminated with the compound (e.g., gloves, weighing dishes, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container.[4] Do not mix with other waste streams unless compatibility is confirmed.[4]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Dispose of all hazardous waste through your institution's approved hazardous waste management program. Do not discharge to sewer systems.[5]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Consult a physician.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]

  • Inhalation: Move the person into fresh air.[1] If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Call a physician or poison control center immediately.[3]

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
2-(Dimethylamino)ethanethioamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.